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  • Product: (s)-2-Amino-6-heptynoic acid
  • CAS: 835627-45-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2-Amino-6-heptynoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a terminal alkyne functional group and a chiral center at the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a terminal alkyne functional group and a chiral center at the alpha-carbon. This unique combination of functionalities makes it a molecule of significant interest in medicinal chemistry and drug development. The presence of the amino acid moiety provides a scaffold for incorporation into peptides and peptidomimetics, while the terminal alkyne serves as a versatile handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This guide provides a comprehensive overview of the chemical properties, a proposed enantioselective synthesis, and potential biological applications of (S)-2-Amino-6-heptynoic acid, offering valuable insights for researchers exploring its potential in various therapeutic areas.

Chemical Properties

PropertyInferred/Predicted ValueRationale/Reference
Molecular Formula C₇H₁₁NO₂Based on the structure
Molecular Weight 141.17 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for amino acids
Melting Point Expected to be higher than 6-heptynoic acid (22 °C), likely in the range of other amino acids.The presence of the zwitterionic amino acid group leads to strong intermolecular forces.
Solubility Predicted to be soluble in water and polar organic solvents, with limited solubility in nonpolar organic solvents.The polar amino acid group will dominate the solubility profile over the hydrophobic alkyl chain. 6-Heptynoic acid has limited water solubility but is soluble in organic solvents[1].
Stability Stable under standard laboratory conditions. The alkyne group may be sensitive to strong oxidizing agents and certain metals.General stability of amino acids and alkynes. Stock solutions of similar compounds are typically stored at low temperatures (-20°C to -80°C) for long-term stability.
pKa pKa₁ (COOH) ~2-3; pKa₂ (NH₃⁺) ~9-10Typical pKa values for the carboxylic acid and amino groups of an alpha-amino acid.
Optical Rotation Expected to have a specific optical rotation due to the (S)-configuration at the α-carbon. The exact value would need to be determined experimentally.Chiral nature of the molecule.
Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • A triplet around 1.9-2.0 ppm corresponding to the acetylenic proton (H-7).

    • Multiplets in the range of 1.5-2.5 ppm for the methylene protons of the alkyl chain (H-3, H-4, H-5).

    • A multiplet or triplet around 2.2-2.4 ppm for the methylene protons adjacent to the alkyne (H-5).

    • A multiplet around 3.5-3.8 ppm for the α-proton (H-2), coupled to the adjacent methylene protons.

    • Broad signals for the amine and carboxylic acid protons, which may exchange with D₂O.

  • ¹³C NMR:

    • A signal around 170-180 ppm for the carboxylic carbon (C-1).

    • A signal around 80-85 ppm for the terminal alkyne carbon (C-7).

    • A signal around 68-72 ppm for the internal alkyne carbon (C-6).

    • A signal around 50-55 ppm for the α-carbon (C-2).

    • Signals in the range of 18-35 ppm for the methylene carbons of the alkyl chain (C-3, C-4, C-5).

  • IR Spectroscopy:

    • A sharp, weak absorption around 3300 cm⁻¹ characteristic of the ≡C-H stretch of the terminal alkyne.

    • A weak absorption around 2100-2140 cm⁻¹ for the C≡C stretch.

    • A broad absorption in the range of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, overlapping with the N-H stretch of the amine.

    • A strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • An absorption around 1550-1650 cm⁻¹ for the N-H bend of the amine.

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ would be expected at m/z = 141.17.

    • Common fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and fragmentation of the alkyl chain.

Enantioselective Synthesis

The asymmetric synthesis of α-amino acids is a well-established field, and several methods can be adapted for the preparation of (S)-2-Amino-6-heptynoic acid. A robust and reliable approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. The following proposed synthesis utilizes a pseudoephedrine-derived glycinamide as a chiral auxiliary, which has been shown to provide high diastereoselectivity in alkylation reactions.

Proposed Synthetic Scheme

G cluster_0 Step 1: Formation of Chiral Glycinamide Imine cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Deprotection A (S,S)-Pseudoephedrine Glycinamide C Imine Adduct A->C Toluene, reflux B Pivaldehyde B->C F Alkylated Intermediate C->F 1. D LDA, THF, -78 °C D->F E 5-bromopentyne E->F 2. H (S)-2-Amino-6-heptynoic Acid F->H G 6M HCl, reflux G->H

Figure 1: Proposed enantioselective synthesis of (S)-2-Amino-6-heptynoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (S,S)-N-(N'-Benzylidene)glycyl-pseudoephedrine

  • To a solution of (1S,2S)-pseudoephedrine glycinamide (1.0 eq) in toluene, add pivaldehyde (1.2 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Causality: The formation of the pivaldimine is crucial as it protects the primary amine and activates the α-proton for deprotonation in the subsequent step. The bulky tert-butyl group of the pivaldehyde directs the deprotonation and subsequent alkylation to occur from the less sterically hindered face of the enolate, thus controlling the stereochemistry.

Step 2: Asymmetric Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • To this solution, add a solution of the imine from Step 1 (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add 5-bromopentyne (1.2 eq) to the enolate solution and allow the reaction to stir at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures the rapid and complete formation of the lithium enolate while minimizing side reactions. The chelation of the lithium cation by the pseudoephedrine auxiliary creates a rigid, well-defined conformation that directs the incoming electrophile (5-bromopentyne) to attack from a specific face, leading to a high degree of diastereoselectivity.

Step 3: Hydrolysis and Product Isolation

  • Dissolve the alkylated intermediate from Step 2 in 6 M aqueous HCl.

  • Reflux the mixture for 4-6 hours to effect hydrolysis of the amide and imine.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the liberated pseudoephedrine.

  • Concentrate the aqueous layer under reduced pressure.

  • The crude amino acid hydrochloride can be purified by ion-exchange chromatography or by recrystallization.

  • To obtain the free amino acid, the hydrochloride salt can be neutralized with a suitable base (e.g., pyridine or a basic ion-exchange resin).

Causality: Acidic hydrolysis is a standard method for cleaving amides and imines to liberate the free amino acid. The use of a strong acid ensures complete cleavage. The workup procedure is designed to separate the desired amino acid from the chiral auxiliary, which can often be recovered and reused.

Potential Biological Activities and Mechanisms of Action

While there is no specific data on the biological activity of (S)-2-Amino-6-heptynoic acid, its structural features suggest several potential applications as an enzyme inhibitor. The terminal alkyne is a known pharmacophore in a number of irreversible enzyme inhibitors.

Potential as an Ornithine Decarboxylase (ODC) Inhibitor

Ornithine decarboxylase is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated ODC activity is associated with various cancers. The structure of (S)-2-Amino-6-heptynoic acid bears some resemblance to ornithine, the natural substrate of ODC. It is plausible that it could act as a competitive inhibitor or an irreversible inhibitor of ODC.

G cluster_0 ODC Inhibition Pathway A (S)-2-Amino-6-heptynoic acid B ODC Active Site A->B Binds to C Enzyme-Inhibitor Complex B->C D Covalent Adduct (Irreversible Inhibition) C->D Potential nucleophilic attack on alkyne E Inhibition of Polyamine Synthesis D->E

Figure 2: Hypothetical mechanism of ODC inhibition by (S)-2-Amino-6-heptynoic acid.

Potential as a GABA Aminotransferase (GABA-AT) Inhibitor

GABA aminotransferase is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibitors of GABA-AT can increase GABA levels in the brain and have therapeutic potential in the treatment of epilepsy and other neurological disorders[2]. Several known GABA-AT inhibitors contain a terminal alkyne moiety that acts as a "warhead" for irreversible inhibition. (S)-2-Amino-6-heptynoic acid could potentially act as a mechanism-based inactivator of GABA-AT.

Experimental Protocols for Characterization

Once synthesized, the following experimental protocols are recommended for the thorough characterization of (S)-2-Amino-6-heptynoic acid.

Determination of Melting Point
  • Place a small amount of the purified, dry solid in a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

Optical Rotation
  • Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or 1 M HCl).

  • Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm).

  • Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

NMR Spectroscopy
  • Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • For structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.

Infrared (IR) Spectroscopy
  • Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry
  • Obtain a high-resolution mass spectrum (HRMS) using techniques such as ESI or FAB to confirm the elemental composition of the molecule.

  • Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

(S)-2-Amino-6-heptynoic acid represents a promising building block for the development of novel therapeutics and chemical biology tools. Its unique bifunctional nature, combining the features of an amino acid and a terminal alkyne, opens up a wide range of possibilities for its application. While direct experimental data for this compound is limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential biological activities. The proposed enantioselective synthesis offers a practical route to access this molecule in a stereochemically pure form, paving the way for its exploration in drug discovery and other scientific disciplines. Further research into the biological evaluation of (S)-2-Amino-6-heptynoic acid is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. 6-Heptynoic acid | C7H10O2 | CID 4377950. [Link]

  • Escudero-Casao, M., Vega-Penaloza, A., & Juaristi, E. (2014). Enantiopure 1,2,3-triazolyl-β-amino acids via click cycloaddition reaction on racemic alkynyl precursors followed by separation of stereoisomers. Current topics in medicinal chemistry, 14(10), 1257–1270. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]

  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical reviews, 121(15), 9336–9384. [Link]

  • Pegg, A. E. (2009). Mammalian ornithine decarboxylase: structure, function, and regulation. IUBMB life, 61(9), 880–894. [Link]

  • ResearchGate. Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. [Link]

  • Royal Society of Chemistry. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. [Link]

  • Seiler, N., Sarhan, S., Grauffel, C., Jones, R., Knödgen, B., & Moulinoux, J. P. (1989). Inhibition of polyamine oxidase improves the antitumoral effect of ornithine decarboxylase inhibitors. International journal of oncology, 1(4), 431–439. [Link]

  • Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. European journal of medicinal chemistry, 124, 828–837. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-285). [Link]

  • Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. European journal of medicinal chemistry, 124, 828–837. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS chemical neuroscience, 8(10), 2249–2263. [Link]

  • Brimble, M. A., et al. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(5), 2939–2949. [Link]

  • Myers, A. G., & Gleason, J. L. (2014). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 16(16), 4268–4271. [Link]

  • ResearchGate. Enantiopure 1,2,3-Triazolyl-β-Amino Acids Via click Cycloaddition Reaction on Racemic Alkynyl Precursors Followed by Separation of Stereoisomers. [Link]

  • Longdom. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

  • MDPI. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • Chalmers University of Technology. Engineering synthetic pathways for adipic acid biosynthesis. [Link]

  • PubMed. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S). [Link]

  • PubMed. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. [Link]

  • PubMed. Synthesis of enantiopure dehydropiperidinones from α-amino acids and alkynes via azetidin-3-ones. [Link]

  • Beilstein Journals. Synthesis of (−)-halichonic acid and (−)-halichonic acid B. [Link]

  • MDPI. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S)-2-Amino-6-heptynoic Acid: A Putative GABA-T Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the proposed mechanism of action of (S)-2-amino-6-heptynoic acid, a compound with the structural h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the proposed mechanism of action of (S)-2-amino-6-heptynoic acid, a compound with the structural hallmarks of a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-T). By leveraging established principles from known acetylenic inhibitors, this document delineates the molecular interactions and biochemical transformations that likely govern its function as a modulator of GABAergic neurotransmission.

Introduction: The GABAergic System and the Therapeutic Promise of GABA-T Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The degradation of GABA is primarily catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-T).[2] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory signaling.[3] This mechanism has been a successful strategy in the development of anticonvulsant drugs, such as vigabatrin.[4]

(S)-2-Amino-6-heptynoic acid is a structural analog of GABA that possesses a terminal acetylenic group. This chemical feature is characteristic of a class of enzyme inhibitors known as mechanism-based inactivators, or "suicide substrates." These compounds are initially processed by the target enzyme as if they were the natural substrate, but are converted into a reactive intermediate that irreversibly inactivates the enzyme.[5] This guide will explore the putative mechanism by which (S)-2-amino-6-heptynoic acid is proposed to irreversibly inhibit GABA-T.

Proposed Mechanism of Action: A Suicide Inactivation Pathway

The proposed mechanism of action for (S)-2-amino-6-heptynoic acid as an irreversible inhibitor of GABA-T is analogous to that of other known acetylenic GABA analogs, such as γ-acetylenic GABA.[6][7] The process can be dissected into several key steps that occur within the active site of the GABA-T enzyme.

Step 1: Formation of the External Aldimine (Schiff Base)

Upon entering the active site of GABA-T, the α-amino group of (S)-2-amino-6-heptynoic acid displaces the lysine residue that is normally bound to the pyridoxal 5'-phosphate (PLP) cofactor, forming an external aldimine, also known as a Schiff base. This initial binding step is a common feature of all substrates and many inhibitors of PLP-dependent enzymes.

Step 2: α-Proton Abstraction and Tautomerization

A basic residue within the enzyme's active site abstracts a proton from the α-carbon of the bound inhibitor. This is the catalytic step that the enzyme normally performs on its natural substrate, GABA. This proton abstraction leads to the formation of a carbanionic intermediate that is stabilized by the electron-withdrawing capacity of the pyridinium ring of the PLP cofactor.

Step 3: Allene Formation and Michael Addition

The crucial step in the inactivation mechanism involves the terminal acetylenic group. The stabilized carbanion undergoes a chemical rearrangement, known as a tautomerization, which results in the formation of a highly reactive allene intermediate. This conjugated system is a potent Michael acceptor.

Step 4: Covalent Adduct Formation and Irreversible Inactivation

A nucleophilic amino acid residue in the active site of GABA-T, likely a cysteine or lysine, performs a Michael addition to the central carbon of the allene intermediate. This attack forms a stable, covalent bond between the inhibitor and the enzyme. This covalent modification of the active site residue results in the irreversible inactivation of the enzyme, as the catalytic machinery is now blocked. The recovery of enzyme activity would then require the synthesis of new GABA-T protein.[4]

GABAT_Inhibition cluster_0 GABA-T Active Site cluster_1 Inhibition Pathway Inhibitor (S)-2-Amino-6-heptynoic acid SchiffBase External Aldimine (Schiff Base) Formation Inhibitor->SchiffBase Binds to PLP PLP Pyridoxal-5'-Phosphate (PLP) Enzyme GABA-T ProtonAbstraction α-Proton Abstraction Enzyme->ProtonAbstraction Catalyzes ActiveSite Active Site Residue (Nucleophile) CovalentAdduct Covalent Adduct Formation (Irreversible Inactivation) ActiveSite->CovalentAdduct SchiffBase->ProtonAbstraction AlleneFormation Reactive Allene Intermediate Formation ProtonAbstraction->AlleneFormation AlleneFormation->CovalentAdduct Nucleophilic Attack by Active Site Residue

Figure 1. Proposed mechanism of irreversible inhibition of GABA-T by (S)-2-amino-6-heptynoic acid.

Consequences of GABA-T Inhibition

The irreversible inactivation of GABA-T by (S)-2-amino-6-heptynoic acid would lead to a sustained increase in the concentration of GABA in the brain.[8] This elevation of the primary inhibitory neurotransmitter is expected to have significant neuropharmacological effects, including:

  • Anticonvulsant Activity: Increased GABAergic tone can suppress excessive neuronal firing, which is a hallmark of epileptic seizures.

  • Anxiolytic Effects: The enhancement of inhibitory neurotransmission can have a calming effect on the central nervous system.

  • Modulation of other Neurotransmitter Systems: Changes in GABA levels can indirectly influence the release and activity of other neurotransmitters, such as dopamine.[7]

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action of (S)-2-amino-6-heptynoic acid, a series of biochemical and enzymatic assays are required.

Purification of GABA-T

Recombinant human or porcine GABA-T can be overexpressed in a suitable expression system (e.g., E. coli or human cell lines) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[9]

GABA-T Activity Assay

The enzymatic activity of GABA-T can be monitored using a coupled-enzyme spectrophotometric or fluorometric assay.[9][10]

Principle: The transamination of GABA by GABA-T produces succinic semialdehyde. This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The increase in NADPH can be monitored by the change in absorbance at 340 nm or by coupling to a fluorescent reporter system.

Protocol:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.6), α-ketoglutarate, NADP+, and SSADH.

  • Add a known concentration of purified GABA-T to the reaction mixture.

  • Initiate the reaction by adding the substrate, GABA.

  • Monitor the rate of NADPH formation by measuring the change in absorbance at 340 nm over time.

Inhibition Studies

4.3.1. Determination of IC50:

  • Perform the GABA-T activity assay in the presence of varying concentrations of (S)-2-amino-6-heptynoic acid.

  • Pre-incubate the enzyme with the inhibitor for a fixed period before adding the substrate.

  • Measure the initial reaction rates at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.3.2. Time-Dependent Inhibition:

  • Pre-incubate GABA-T with a fixed concentration of (S)-2-amino-6-heptynoic acid for different time intervals.

  • At each time point, initiate the enzymatic reaction by adding GABA and measure the initial rate.

  • A time-dependent decrease in enzyme activity that is not observed with a reversible inhibitor suggests irreversible inhibition.

4.3.3. Dialysis Experiment:

  • Incubate GABA-T with an excess of (S)-2-amino-6-heptynoic acid to achieve significant inhibition.

  • Remove the unbound inhibitor by extensive dialysis against a suitable buffer.

  • Assay the activity of the dialyzed enzyme.

  • If the inhibition is irreversible, the enzyme activity will not be restored after dialysis.

Experimental_Workflow Start Start Purify_GABAT Purify GABA-T Enzyme Start->Purify_GABAT Activity_Assay Establish GABA-T Activity Assay Purify_GABAT->Activity_Assay IC50 Determine IC50 Activity_Assay->IC50 Time_Dep Assess Time-Dependent Inhibition IC50->Time_Dep Dialysis Perform Dialysis Experiment Time_Dep->Dialysis Conclusion Confirm Irreversible Inhibition Dialysis->Conclusion

Figure 2. Experimental workflow for characterizing the inhibitory mechanism.

Hypothetical Quantitative Data

The following table summarizes the expected outcomes from the described experimental protocols, assuming (S)-2-amino-6-heptynoic acid acts as a potent irreversible inhibitor of GABA-T.

ParameterHypothetical ValueInterpretation
IC50 Low micromolar to nanomolar rangeHigh potency of inhibition.
Time-Dependency Inhibition increases with pre-incubation timeCharacteristic of irreversible inhibitors.
Enzyme Activity after Dialysis < 10% of original activityConfirms covalent and irreversible binding.

Structure-Activity Relationships

The structural features of (S)-2-amino-6-heptynoic acid are critical for its proposed mechanism of action.

  • α-Amino Acid Moiety: The amino and carboxyl groups are essential for recognition and binding to the active site of GABA-T, mimicking the natural substrate.

  • Terminal Alkyne: The acetylenic group is the key functional group that, after enzymatic activation, leads to the formation of the reactive allene and subsequent irreversible inactivation. The position of the alkyne at the terminus of the carbon chain is crucial for this reactivity.

Comparison with other GABA-T inhibitors like vigabatrin (containing a vinyl group) and γ-acetylenic GABA highlights the importance of an unsaturated functional group at a specific position relative to the amino acid core for mechanism-based inactivation.

Conclusion

(S)-2-Amino-6-heptynoic acid possesses the necessary structural motifs to act as a mechanism-based inactivator of GABA-T. The proposed mechanism involves initial binding to the PLP cofactor, followed by enzyme-catalyzed activation of the terminal acetylenic group to a reactive allene intermediate, which then covalently modifies an active site nucleophile, leading to irreversible inhibition. This mode of action would result in a sustained elevation of brain GABA levels, suggesting potential therapeutic applications in neurological disorders characterized by GABAergic deficits. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this proposed mechanism, which would establish (S)-2-amino-6-heptynoic acid as a valuable tool for neuroscience research and a potential lead compound for drug development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gamma-Aminobutyric Acid? Retrieved from [Link]

  • MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved from [Link]

  • Abdul-Ghani, A. S., Coutinho-Netto, J., & Bradford, H. F. (1980). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. Brain Research, 191(2), 471–481.
  • Schechter, P. J., & Grove, J. (1980). Antiseizure activity of gamma-acetylenic gamma-aminobutyric acid: a catalytic irreversible inhibitor of gamma-aminobutyric acid transaminase. Journal of Neurochemistry, 34(3), 739–742.
  • Wikipedia. (2023, December 29). GABA. Retrieved from [Link]

  • Sense of Mind. (2021, August 19). GABA - The Inhibitory Neurotransmitter (+ Alcohol in the Brain) (Level 3 - Advanced). [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 29). GABA transaminase inhibitor. Retrieved from [Link]

  • Lee, S. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18183.
  • Joseph, D., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110595.
  • Kushner, S. A., et al. (1999). The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 797–802.
  • Taylor & Francis Online. (n.d.). GABA transaminase inhibitor – Knowledge and References. Retrieved from [Link]

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037–4070.
  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work? Retrieved from [Link]

  • Palfreyman, M. G., Schechter, P. J., Buckett, W. R., Tell, G. P., & Koch-Weser, J. (1981). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. Biochemical Pharmacology, 30(8), 817–824.
  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]

  • PLOS ONE. (n.d.). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Retrieved from [Link]

  • MDPI. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.

Sources

Foundational

(S)-2-Amino-6-heptynoic Acid: A Strategic Tool for Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Beyond the Canonical Twenty Amino Acids In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Beyond the Canonical Twenty Amino Acids

In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents—primarily their poor metabolic stability and low cell permeability—have driven the exploration of non-natural amino acids. Among these, (S)-2-amino-6-heptynoic acid has emerged as a pivotal building block for the synthesis of sophisticated peptide architectures. This technical guide provides an in-depth exploration of the strategic application of (S)-2-amino-6-heptynoic acid, focusing on its role in creating conformationally constrained peptides with enhanced therapeutic potential.

(S)-2-amino-6-heptynoic acid is a non-proteinogenic α-amino acid distinguished by a terminal alkyne functional group on its side chain.[1] This seemingly simple modification provides a powerful chemical handle for a variety of bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its incorporation into peptide sequences allows for the precise and efficient introduction of cyclic constraints, which can dramatically improve a peptide's pharmacological properties.

The Power of the Terminal Alkyne: Enabling "Click" Chemistry for Peptide Macrocyclization

The true utility of (S)-2-amino-6-heptynoic acid lies in the reactivity of its terminal alkyne. This functional group serves as a versatile anchor point for post-synthetic modifications, with the CuAAC reaction being the most prominent application. This bioorthogonal reaction enables the covalent linkage of the alkyne-containing peptide with an azide-functionalized molecule to form a stable triazole ring.

This strategy is particularly powerful for inducing macrocyclization in peptides, a process often referred to as "peptide stapling." By incorporating two reactive unnatural amino acids—such as (S)-2-amino-6-heptynoic acid and an azide-containing counterpart (e.g., (S)-2-amino-5-azidopentanoic acid)—at specific positions within a peptide sequence, an intramolecular cyclization can be achieved. This creates a "staple" that locks the peptide into a desired conformation, often mimicking a specific secondary structure like an α-helix.

PeptideStapling cluster_0 Linear Peptide Precursor cluster_1 Stapled Peptide Peptide Linear Peptide Chain | {... | (S)-2-amino-6-heptynoic acid (Alkyne) | ... | (S)-2-amino-5-azidopentanoic acid (Azide) | ...} CuAAC Cu(I) Catalyst 'Click Chemistry' Peptide:f1->CuAAC Intramolecular Cyclization Peptide:f3->CuAAC StapledPeptide Conformationally Constrained Peptide | {... | Triazole Linkage | ...} CuAAC->StapledPeptide:f1 Formation of Stable Triazole

The resulting macrocyclic peptide exhibits several advantages over its linear precursor:

  • Enhanced Conformational Stability: The covalent staple pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.

  • Increased Proteolytic Resistance: The cyclic structure and the unnatural amino acids are less susceptible to degradation by proteases, leading to a longer biological half-life.

  • Improved Cell Permeability: By masking polar amide bonds and promoting a more compact, hydrophobic character, macrocyclization can enhance the ability of the peptide to cross cell membranes.

  • Enhanced Target Affinity and Specificity: By locking the peptide in its active conformation, binding to the intended biological target can be significantly improved.

Application in Drug Discovery: Crafting Next-Generation Therapeutics

The use of (S)-2-amino-6-heptynoic acid and related unnatural amino acids is a key strategy in the development of peptidomimetic macrocycles for various therapeutic areas.[2][3] These engineered peptides are designed to modulate protein-protein interactions, which are often challenging targets for traditional small molecules.

For instance, stapled peptides are being investigated as inhibitors of intracellular protein-protein interactions implicated in cancer, such as the p53-MDM2 interaction. By stabilizing the α-helical structure of a p53-derived peptide, its binding affinity to MDM2 can be restored, leading to tumor suppression.

Experimental Protocol: Solid-Phase Peptide Synthesis and Intramolecular Cyclization

The following provides a generalized workflow for the synthesis of a stapled peptide using (S)-2-amino-6-heptynoic acid. Specific conditions may need to be optimized based on the peptide sequence and the other unnatural amino acid used.

SPPS_Workflow Start Start Resin_Prep Resin Swelling and Fmoc Deprotection Start->Resin_Prep Coupling_Cycle Iterative Amino Acid Coupling (including Fmoc-(S)-2-amino-6-heptynoic acid and Fmoc-azido-amino acid) Resin_Prep->Coupling_Cycle Final_Deprotection Final N-terminal Fmoc Deprotection Coupling_Cycle->Final_Deprotection Cyclization On-Resin Intramolecular CuAAC Cyclization Final_Deprotection->Cyclization Cleavage Cleavage from Resin and Side-Chain Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS and NMR Analysis Purification->Analysis End End Analysis->End

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For the incorporation of (S)-2-amino-6-heptynoic acid and the corresponding azide-containing amino acid, use standard coupling reagents such as HBTU/DIPEA in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Iterative Cycles: Repeat the deprotection and coupling steps until the full linear peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group.

Step 2: On-Resin Intramolecular Cyclization (CuAAC)
  • Catalyst Preparation: Prepare a solution of a Cu(I) source (e.g., copper(I) iodide or copper(I) bromide) and a ligand (e.g., TBTA) in a suitable solvent mixture (e.g., DMF/DIPEA).

  • Cyclization Reaction: Add the catalyst solution to the resin-bound peptide and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

Step 3: Cleavage and Purification
  • Cleavage Cocktail: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data and Considerations

While specific inhibitory concentrations (IC50) or binding affinities (Ki) are properties of the final stapled peptide and not of (S)-2-amino-6-heptynoic acid itself, the efficiency of the cyclization reaction is a key parameter. Researchers should aim for high conversion rates in the CuAAC step to maximize the yield of the desired macrocyclic product. Optimization of the catalyst system, solvent, and reaction time is crucial for achieving this.

Parameter Typical Value/Consideration Significance
Purity of (S)-2-amino-6-heptynoic acid >95%High purity is essential to avoid side reactions during peptide synthesis.
Coupling Efficiency >99% per stepEnsures the correct sequence of the linear peptide precursor.
Cyclization Conversion >90%Maximizes the yield of the final stapled peptide.
Final Purity of Stapled Peptide >95%Critical for accurate biological evaluation.

Conclusion: A Versatile Tool for Innovative Drug Design

(S)-2-amino-6-heptynoic acid is a prime example of how the strategic incorporation of unnatural amino acids can overcome the inherent limitations of natural peptides. Its terminal alkyne functionality provides a reliable and efficient means to introduce conformational constraints through "click" chemistry-mediated macrocyclization. This has profound implications for the development of next-generation peptide therapeutics with enhanced stability, cell permeability, and target affinity. For researchers and drug development professionals, a thorough understanding of the application and experimental protocols associated with (S)-2-amino-6-heptynoic acid is essential for harnessing its full potential in the design of innovative and effective medicines.

References

  • Google Patents. WO2013123267A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles.
  • Google Patents. CA2852468A1 - Peptidomimetic macrocyles.
  • Royal Society of Chemistry. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

  • Google Patents. WO2011038049A1 - Peptidomimetic macrocycles.
  • Radboud Repository. Synthesis of Conformationally Restricted β-Turn Mimics. [Link]

  • ODU Digital Commons. Design, Synthesis and Characterization of Carbohydrate Based Macrocycles, Photo Responsive Derivatives, and Glycoconjugates Base. [Link]

Sources

Exploratory

(s)-2-Amino-6-heptynoic Acid: An In-Depth Technical Guide on its Discovery and History

A Note to the Reader: Comprehensive research for "(s)-2-Amino-6-heptynoic acid" has revealed a significant scarcity of direct scientific literature detailing its specific discovery, synthesis, and historical development....

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Comprehensive research for "(s)-2-Amino-6-heptynoic acid" has revealed a significant scarcity of direct scientific literature detailing its specific discovery, synthesis, and historical development. The majority of available information pertains to the related compound, 6-heptynoic acid, or to the broader class of acetylenic amino acids and their established roles as enzyme inhibitors.

This guide, therefore, will proceed by first outlining the general context of α-amino acids and the significance of the terminal alkyne functionality. It will then delve into the likely scientific rationale for the synthesis of (s)-2-Amino-6-heptynoic acid by drawing parallels with closely related and well-documented acetylenic amino acids that have been investigated as inhibitors of key enzymes such as ornithine decarboxylase and GABA aminotransferase. While a definitive historical narrative of this specific molecule cannot be constructed from the available public data, this guide will provide a robust framework for understanding its probable scientific context and potential applications.

Introduction: The Scientific Intrigue of Acetylenic Amino Acids

Amino acids form the fundamental building blocks of proteins and are central to a vast array of biological processes. The modification of their basic structure has long been a cornerstone of medicinal chemistry and drug discovery. The introduction of an acetylenic (alkyne) functional group, a carbon-carbon triple bond, into an amino acid scaffold imparts unique chemical properties that have been exploited to design highly specific and potent enzyme inhibitors.

The terminal alkyne in a molecule like (s)-2-Amino-6-heptynoic acid is a particularly reactive moiety. It can act as a "warhead" that, once in the active site of a target enzyme, can undergo chemical transformation to form a covalent bond with a key amino acid residue, leading to irreversible inhibition. This mechanism-based inhibition is a highly sought-after property in drug design as it can lead to prolonged therapeutic effects.

The Probable Genesis: A Tale of Two Enzymes

The scientific impetus for the synthesis of (s)-2-Amino-6-heptynoic acid likely stems from research into two critical enzyme targets: Ornithine Decarboxylase (ODC) and γ-Aminobutyric Acid (GABA) Aminotransferase (GABA-T).

Ornithine Decarboxylase (ODC): A Gateway to Cell Proliferation

Ornithine decarboxylase is a pivotal enzyme in the biosynthesis of polyamines, small polycationic molecules essential for cell growth and proliferation. Elevated levels of polyamines are a hallmark of cancer cells, making ODC a prime target for anticancer drug development. The enzyme catalyzes the decarboxylation of ornithine to putrescine, the first committed step in the polyamine biosynthetic pathway.

A number of acetylenic compounds have been designed and synthesized as irreversible inhibitors of ODC. These inhibitors typically mimic the structure of the natural substrate, ornithine, but contain an alkyne group that can react with a nucleophilic residue in the enzyme's active site. For instance, (2R, 5R)-6-heptyne-2,5-diamine has been shown to be a potent irreversible inhibitor of ODC.

It is highly probable that (s)-2-Amino-6-heptynoic acid was synthesized as a potential ODC inhibitor, with the α-amino acid structure providing a recognizable scaffold for binding to the enzyme and the terminal alkyne positioned to effect irreversible inactivation.

GABA Aminotransferase (GABA-T): Regulating Neurotransmission

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its levels are regulated by the enzyme GABA aminotransferase (GABA-T), which degrades GABA. Inhibition of GABA-T leads to an increase in GABA levels in the brain, a therapeutic strategy for treating neurological disorders such as epilepsy.

Several acetylenic compounds have been developed as mechanism-based inhibitors of GABA-T. A notable example is γ-acetylenic GABA, which has been shown to irreversibly inhibit the enzyme and increase brain GABA concentrations. These inhibitors function by being processed by the enzyme to a reactive intermediate that then covalently modifies the enzyme's cofactor, pyridoxal phosphate (PLP), or an active site residue.

Given the structural similarity to known GABA-T inhibitors, it is plausible that (s)-2-Amino-6-heptynoic acid was also investigated for its potential to modulate GABAergic neurotransmission.

Conceptual Synthetic Strategies for (s)-2-Amino-6-heptynoic Acid

While a specific, published synthesis for (s)-2-Amino-6-heptynoic acid could not be located, its stereoselective synthesis can be conceptualized based on established methodologies for the preparation of α-amino acids. A likely retrosynthetic analysis would involve the asymmetric alkylation of a chiral glycine enolate equivalent.

Conceptual Retrosynthetic Pathway:

G Target (s)-2-Amino-6-heptynoic acid Intermediate1 Chiral Glycine Enolate Equivalent Target->Intermediate1 Asymmetric Alkylation Intermediate2 5-Halopent-1-yne Target->Intermediate2 Asymmetric Alkylation

A conceptual retrosynthetic analysis for (s)-2-Amino-6-heptynoic acid.

Hypothetical Forward Synthesis Steps:

  • Preparation of a Chiral Glycine Enolate Equivalent: A common strategy involves the use of a chiral auxiliary, such as a Schöllkopf bis-lactim ether or an Evans oxazolidinone, to control the stereochemistry at the α-carbon. The glycine derivative is deprotonated with a strong base (e.g., LDA or n-BuLi) to generate the chiral enolate.

  • Alkylation with a Propargyl Electrophile: The chiral enolate is then reacted with a suitable five-carbon electrophile containing a terminal alkyne, such as 5-bromopent-1-yne or 5-iodopent-1-yne. The reaction would proceed via an SN2 mechanism to form the carbon-carbon bond at the α-position.

  • Deprotection and Hydrolysis: The final step involves the removal of the chiral auxiliary and any protecting groups on the amino and carboxyl functionalities, typically under acidic or basic conditions, to yield the desired (s)-2-Amino-6-heptynoic acid.

Anticipated Biological Evaluation and Mechanism of Action

The primary biological evaluation of (s)-2-Amino-6-heptynoic acid would likely involve in vitro enzyme inhibition assays against ODC and GABA-T.

Enzyme Inhibition Assays:

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme's activity would be determined to assess its potency.

  • Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible), kinetic experiments would be performed by measuring enzyme activity at various substrate and inhibitor concentrations. For a mechanism-based inhibitor, time-dependent inactivation would be observed.

Mechanism of Action as a Hypothetical Irreversible Inhibitor:

The terminal alkyne of (s)-2-Amino-6-heptynoic acid is the key to its potential as an irreversible inhibitor. The proposed mechanism would involve the following steps:

  • Binding to the Active Site: The amino acid portion of the molecule would guide it to the active site of the target enzyme (ODC or GABA-T).

  • Enzymatic Activation: The enzyme's catalytic machinery would initiate a reaction with the alkyne, potentially through the action of the PLP cofactor in the case of GABA-T, or through interaction with active site residues in ODC.

  • Formation of a Reactive Intermediate: This enzymatic processing would convert the relatively inert alkyne into a highly reactive species, such as an allene or a Michael acceptor.

  • Covalent Modification: The reactive intermediate would then be attacked by a nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine) in the active site, forming a stable covalent bond and leading to the irreversible inactivation of the enzyme.

Visualizing the Hypothetical Inhibition Mechanism:

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (ODC or GABA-T) Binding Reversible Binding Enzyme->Binding Inhibitor (s)-2-Amino-6-heptynoic acid Inhibitor->Binding Activation Enzymatic Activation Binding->Activation Intermediate Reactive Intermediate Activation->Intermediate Covalent_Bond Covalent Adduct Formation Intermediate->Covalent_Bond Inactive_Enzyme Inactive Enzyme Covalent_Bond->Inactive_Enzyme

A proposed mechanism for the irreversible inhibition of a target enzyme.

Conclusion and Future Perspectives

While the specific historical account of the discovery and synthesis of (s)-2-Amino-6-heptynoic acid remains elusive in the public domain, its structure strongly suggests a rationale rooted in the well-established field of mechanism-based enzyme inhibition. The presence of both an α-amino acid scaffold and a terminal alkyne "warhead" points to its likely design as a targeted inhibitor of enzymes such as ornithine decarboxylase or GABA aminotransferase.

The conceptual synthetic pathways and anticipated biological evaluation protocols outlined in this guide provide a framework for understanding the scientific context of this molecule. Further research, potentially through deep dives into proprietary chemical databases, would be necessary to uncover the primary literature that would definitively establish its history and original purpose. The continued exploration of acetylenic amino acids as enzyme inhibitors remains a promising avenue for the development of novel therapeutics for a range of diseases, from cancer to neurological disorders.

References

Due to the lack of specific literature on "(s)-2-Amino-6-heptynoic acid," a traditional reference list cannot be compiled. The information and concepts presented in this guide are based on established principles of medicinal chemistry and enzyme inhibition, drawing parallels from research on related compounds. For further reading on the topics discussed, the following areas of study are recommended:

  • Asymmetric synthesis of α-amino acids.
  • Mechanism-based enzyme inhibitors.
  • Inhibitors of ornithine decarboxylase.
  • Inhibitors of GABA aminotransferase.
  • The chemistry of acetylenic compounds in drug design.
Foundational

(S)-2-Amino-6-heptynoic Acid: A Prospective Avenue for Therapeutic Intervention

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: January 25, 2026 Abstract The landscape of modern therapeutics is increasingly focu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 25, 2026

Abstract

The landscape of modern therapeutics is increasingly focused on the development of highly specific, mechanism-based enzyme inhibitors. Within this paradigm, acetylenic amino acids represent a promising class of compounds with the potential for potent and irreversible enzyme inactivation. This technical guide explores the prospective therapeutic applications of (S)-2-Amino-6-heptynoic acid, a chiral acetylenic amino acid. While direct biological data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge on related compounds and their target enzymes to build a robust scientific rationale for its investigation as a novel therapeutic agent. We will focus on its potential as an inhibitor of Ornithine Aminotransferase (OAT), a critical enzyme implicated in the pathobiology of hepatocellular carcinoma and other metabolic disorders. This guide will provide a comprehensive overview of the underlying scientific principles, propose a structured research and development workflow, and offer detailed experimental protocols to facilitate the exploration of (S)-2-Amino-6-heptynoic acid's therapeutic potential.

Introduction: The Therapeutic Promise of Acetylenic Amino Acids

Unnatural amino acids bearing reactive functional groups have emerged as powerful tools in drug discovery. Among these, acetylenic amino acids, characterized by the presence of a carbon-carbon triple bond, are of particular interest. The high electron density and linear geometry of the alkyne moiety confer unique chemical reactivity, making these molecules ideal candidates for the design of mechanism-based enzyme inhibitors. Such inhibitors, also known as suicide substrates, are unreactive until they are catalytically converted by the target enzyme into a reactive species that covalently modifies and irreversibly inactivates the enzyme. This targeted approach offers the potential for high specificity and prolonged duration of action, key attributes of a successful therapeutic agent.

While the broader class of α-amino acids has been extensively studied[1], the specific therapeutic applications of those containing a terminal alkyne, such as (S)-2-Amino-6-heptynoic acid, remain a largely unexplored frontier. This guide aims to bridge this knowledge gap by proposing a scientifically grounded hypothesis for the therapeutic utility of this molecule.

Ornithine Aminotransferase (OAT): A Compelling Therapeutic Target

Ornithine Aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent mitochondrial enzyme that plays a crucial role in amino acid metabolism. It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate[2]. This enzymatic reaction is a key intersection point for several metabolic pathways, including the urea cycle, and the biosynthesis of proline, and polyamines[3].

OAT in Cancer Pathophysiology

Elevated expression of OAT has been identified as a significant factor in the progression of several cancers, most notably hepatocellular carcinoma (HCC)[4][5]. In cancer cells, the upregulation of OAT is believed to contribute to the metabolic reprogramming that fuels rapid proliferation and tumor growth. By modulating the intracellular pools of ornithine, glutamate, and proline, OAT supports the increased biosynthetic and bioenergetic demands of malignant cells.

The inhibition of OAT has been demonstrated to suppress the growth of HCC in preclinical models, validating its potential as a therapeutic target[5]. This has spurred the search for potent and selective OAT inhibitors as novel anti-cancer agents.

OAT in Other Pathologies

Dysregulation of OAT activity is also implicated in other diseases. A deficiency in OAT leads to gyrate atrophy of the choroid and retina, a rare genetic disorder characterized by progressive vision loss[6]. Conversely, the targeted inhibition of OAT is being explored for conditions where a reduction in ornithine levels may be beneficial[7].

(S)-2-Amino-6-heptynoic Acid: A Candidate OAT Inhibitor

Based on the established precedent of acetylenic compounds acting as mechanism-based enzyme inhibitors and the therapeutic relevance of OAT, we propose that (S)-2-Amino-6-heptynoic acid is a promising candidate for the development of a novel OAT inhibitor.

Structural Rationale

The structure of (S)-2-Amino-6-heptynoic acid combines the key features of an α-amino acid with a terminal alkyne. This structure bears resemblance to known inhibitors of PLP-dependent enzymes. The α-amino acid moiety can facilitate recognition and binding within the active site of OAT, which naturally processes the amino acid L-ornithine. The terminal acetylenic group, once appropriately positioned within the active site, can undergo enzyme-catalyzed activation to form a reactive species capable of covalent modification of the enzyme or its PLP cofactor.

Proposed Mechanism of Action

We hypothesize that (S)-2-Amino-6-heptynoic acid acts as a mechanism-based inactivator of OAT. The proposed sequence of events is depicted in the workflow below:

G cluster_0 Enzyme Active Site A (S)-2-Amino-6-heptynoic acid (Inhibitor) C Initial Non-covalent Complex A->C B OAT-PLP (Enzyme) B->C D Transimination to form External Aldimine C->D Binding E Enzyme-catalyzed Activation of Alkyne D->E Catalysis F Reactive Intermediate (e.g., Allene) E->F G Covalent Adduct Formation F->G Nucleophilic Attack by Active Site Residue H Irreversibly Inactivated OAT G->H G cluster_1 Synthesis & Purity cluster_2 Enzyme Kinetics & Selectivity cluster_3 Cellular Efficacy cluster_4 Animal Models A Phase 1: Synthesis & Characterization B Phase 2: In Vitro Evaluation A->B A1 Asymmetric Synthesis of (S)-2-Amino-6-heptynoic acid A->A1 C Phase 3: Cell-Based Assays B->C B1 OAT Inhibition Assay (IC50, kinact/KI) B->B1 D Phase 4: In Vivo Preclinical Studies C->D C1 Anti-proliferative Activity in HCC Cell Lines C->C1 E Phase 5: IND-Enabling Studies D->E D1 Pharmacokinetic Studies D->D1 A2 Structural Verification (NMR, MS) A1->A2 A3 Purity Assessment (HPLC) A2->A3 B2 Selectivity Profiling against other PLP-dependent enzymes B1->B2 B3 Mechanism of Inactivation Studies B2->B3 C2 Target Engagement Assays in Cells C1->C2 C3 Metabolic Profiling of Treated Cells C2->C3 D2 Efficacy in HCC Xenograft Models D1->D2 D3 Preliminary Toxicology Assessment D2->D3

Figure 2. A comprehensive workflow for the preclinical development of (S)-2-Amino-6-heptynoic acid.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments outlined in the research and development workflow.

Synthesis of (S)-2-Amino-6-heptynoic acid

The enantiomerically pure synthesis of (S)-2-Amino-6-heptynoic acid is a critical first step. Several established methods for the asymmetric synthesis of α-amino acids can be adapted for this purpose.[8][9] One potential route is the alkylation of a chiral glycine enolate equivalent with a suitable 5-halopentyne derivative.

Table 1: Key Reagents and Equipment for Synthesis

Reagent/EquipmentPurpose
Chiral auxiliary (e.g., Evans auxiliary)To induce stereoselectivity
Strong base (e.g., LDA)To generate the enolate
5-bromo-1-pentyneAlkylating agent
Acid/Base for hydrolysisTo cleave the auxiliary and deprotect
NMR SpectrometerStructural verification
Mass SpectrometerMolecular weight determination
HPLC systemPurity analysis
In Vitro OAT Inhibition Assay

This assay will determine the potency and mechanism of OAT inhibition by (S)-2-Amino-6-heptynoic acid.

Protocol:

  • Enzyme Preparation: Recombinant human OAT is expressed and purified.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0, containing 0.1 mM PLP and 0.1 mM α-ketoglutarate).

  • Inhibitor Stock Solution: Prepare a stock solution of (S)-2-Amino-6-heptynoic acid in the assay buffer.

  • IC50 Determination:

    • Pre-incubate OAT with varying concentrations of the inhibitor for a fixed time.

    • Initiate the enzymatic reaction by adding L-ornithine.

    • Monitor the reaction progress by measuring the formation of a product (e.g., using a coupled assay to detect glutamate).

    • Calculate the IC50 value from the dose-response curve.

  • Time-dependent Inhibition (kinact and KI):

    • Incubate OAT with different concentrations of the inhibitor.

    • At various time points, withdraw aliquots and measure the residual enzyme activity.

    • Plot the natural logarithm of the percentage of remaining activity versus time to determine the pseudo-first-order rate constant (kobs) for each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration to determine kinact and KI.

Anti-proliferative Assay in HCC Cell Lines

This assay will assess the ability of (S)-2-Amino-6-heptynoic acid to inhibit the growth of cancer cells.

Protocol:

  • Cell Culture: Culture human HCC cell lines (e.g., HepG2, Huh7) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Compound Treatment: After cell attachment, treat the cells with a range of concentrations of (S)-2-Amino-6-heptynoic acid.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically grounded proposal for the investigation of (S)-2-Amino-6-heptynoic acid as a potential therapeutic agent. By targeting Ornithine Aminotransferase, this novel acetylenic amino acid has the potential to address the unmet medical need for more effective treatments for hepatocellular carcinoma and other metabolic diseases. The proposed research and development workflow provides a clear roadmap for the preclinical evaluation of this promising compound. Successful validation of the hypotheses presented herein would pave the way for the clinical development of a new class of targeted therapeutics.

References

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Fayomi, S. I., Erukainure, O. L., & Msomi, N. Z. (2025). The Essentiality of Amino Acids in Healthiness and Disease State: Type II Diabetes as a Case Study. Food science & nutrition.
  • Ilyas, U., Naz, S., Zaman, S. U., Altaf, R., Nadeem, H., Muhammad, S. A., Faheem, M., & Qadir, M. I. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan journal of pharmaceutical sciences, 34(4(Supplementary)), 1509–1517.
  • Ginguay, A., De Bandt, J. P., & Cynober, L. (2016).
  • ResearchGate. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Shen, S., Butrin, A., Beaupre, B. A., Ferreira, G. M., Doubleday, P. F., Grass, D. H., Zhu, W., Kelleher, N. L., Moran, G. R., Liu, D., & Silverman, R. B. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules (Basel, Switzerland), 28(3), 1133.
  • Ilyas, U., Naz, S., Zaman, S. U., Altaf, R., Nadeem, H., Muhammad, S. A., Faheem, M., & Qadir, M. I. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan journal of pharmaceutical sciences, 34(4(Supplementary)), 1509–1517.
  • Kumar, A., Sharma, S., & Kumar, D. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-10.
  • Brigaud, T., P. T. (2018).
  • UniProt. (n.d.). OAT - Ornithine aminotransferase, mitochondrial - Homo sapiens (Human). Retrieved from [Link]

  • Shen, S., Butrin, A., Beaupre, B. A., Ferreira, G. M., Doubleday, P. F., Grass, D. H., Zhu, W., Kelleher, N. L., Moran, G. R., Liu, D., & Silverman, R. B. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules, 28(3), 1133.
  • Zigmond, E., Ya'acov, A., Lee, H., Lichtenstein, Y., Fliess, N., Agranyoni, O., ... & Ilan, Y. (2015). Suppression of hepatocellular carcinoma by inhibition of overexpressed ornithine aminotransferase. ACS medicinal chemistry letters, 6(8), 840-844.
  • Frontiers Media. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences.
  • Sketchy. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT [Video]. YouTube. [Link]

  • Van Ryssen, C., Moodie, L. W., Le, T. B., Clark, A. T., & de Kock, C. (2021). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry, 48, 116409.
  • ResearchGate. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]

  • Liu, X., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). Design, synthesis and biological evaluation of 2, 4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European journal of medicinal chemistry, 243, 114761.
  • Boffa, I., et al. (2023). Liver-directed gene therapy for ornithine aminotransferase deficiency. EMBO Molecular Medicine, e17033.
  • Vettore, M., et al. (2024). Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer.

Sources

Exploratory

Spectroscopic Characterization of (s)-2-Amino-6-heptynoic Acid: A Technical Guide

Introduction: (s)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone, an amine group at the alpha-position (C2), and a terminal alkyne functionality. This unique structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (s)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone, an amine group at the alpha-position (C2), and a terminal alkyne functionality. This unique structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly for the introduction of a bioorthogonal handle for "click" chemistry modifications of peptides and proteins. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed overview of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for (s)-2-Amino-6-heptynoic acid, based on established principles of spectroscopic analysis and data from analogous compounds, given the absence of publicly available experimental spectra for this specific molecule.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and fundamental properties.

  • Molecular Formula: C₇H₁₁NO₂

  • Molecular Weight (Molar Mass): 141.17 g/mol [1]

  • Exact Mass: 141.078978594 Da[2][3]

The structure, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of (s)-2-Amino-6-heptynoic acid with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, as it typically preserves the molecular ion.[4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for the ESI-MS analysis of a novel amino acid would be as follows:

  • Sample Preparation: Dissolve approximately 1 mg of (s)-2-Amino-6-heptynoic acid in 1 mL of a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

    • Drying Gas (N₂): Set to a temperature (e.g., 200-300 °C) and flow rate to facilitate desolvation.

    • Mass Range: Scan from m/z 50 to 500.

  • Tandem MS (MS/MS): To elucidate fragmentation patterns, select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

Predicted Mass Spectrum Data

The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule.

Predicted IonFormulaCalculated m/z
[M+H]⁺ [C₇H₁₂NO₂]⁺142.0863
[M+Na]⁺[C₇H₁₁NNaO₂]⁺164.0682
Predicted Fragmentation Pattern

The fragmentation of protonated amino acids is well-characterized and typically involves neutral losses from the functional groups and cleavage of the side chain.[5][6]

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway, resulting in an ion at m/z 124.0757 .

  • Loss of Formic Acid ([M+H - HCOOH]⁺): Decarboxylation is a characteristic fragmentation, leading to an iminium ion at m/z 96.0913 .

  • Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the side chain is also possible, though may be less favorable than the losses mentioned above.

Summary of Predicted Key Fragments:

Fragment IonPredicted m/zDescription
[M+H]⁺142.0863Protonated molecular ion
[M+H - H₂O]⁺124.0757Loss of water from the carboxylic acid
[M+H - HCOOH]⁺96.0913Loss of formic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (s)-2-Amino-6-heptynoic acid, ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a common choice for amino acids. A small amount of DCl or NaOD can be added to shift the pH and improve solubility or sharpen peaks if needed. Alternatively, for protected forms of the amino acid, deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) can be used.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: 0-12 ppm.

    • If using D₂O, the amine and carboxylic acid protons will exchange with deuterium and will not be observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-180 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter ESI_MS Acquire ESI-MS (High Resolution) dissolve->ESI_MS H1_NMR Acquire ¹H NMR filter->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR structure_confirm Structure Confirmation and Purity Assessment TwoD_NMR->structure_confirm MS_MS Acquire MS/MS ESI_MS->MS_MS MS_MS->structure_confirm

Caption: General workflow for spectroscopic analysis of a novel amino acid.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The chemical shifts are predicted based on the known ranges for amino acids and the electronic effects of the alkyne group.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Hα (C2-H)3.8 - 4.0Triplet (t)~6-7Adjacent to the electron-withdrawing amine and carboxyl groups. Coupled to the two Hβ protons.
Hβ (C3-H₂)1.9 - 2.1Multiplet (m)-Diastereotopic protons adjacent to the chiral center and coupled to Hα and Hγ.
Hγ (C4-H₂)1.6 - 1.8Multiplet (m)-Aliphatic methylene protons.
Hδ (C5-H₂)2.2 - 2.4Multiplet (m)-Methylene protons adjacent to the alkyne group, expected to be deshielded.
Alkyne-H (C7-H)2.5 - 2.7Triplet (t)~2.5Terminal alkyne proton with characteristic long-range coupling to the C5 methylene protons.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The predicted chemical shifts are based on typical values for amino acids and alkynes.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (COOH)173 - 176Typical chemical shift for a carboxylic acid carbon in an amino acid.
C2 (α-C)53 - 56Alpha-carbon of an amino acid.
C330 - 33Aliphatic methylene carbon.
C423 - 26Aliphatic methylene carbon.
C517 - 20Aliphatic methylene carbon adjacent to the alkyne.
C6 (Alkyne)82 - 85Deshielded sp-hybridized carbon of the alkyne.
C7 (Alkyne)70 - 73Shielded terminal sp-hybridized carbon of the alkyne.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for (s)-2-Amino-6-heptynoic acid. While experimental verification is essential, these predictions, grounded in established spectroscopic principles and data from analogous compounds, offer a robust framework for researchers and scientists to identify and characterize this valuable unnatural amino acid. The provided protocols outline standard methodologies for acquiring high-quality NMR and MS data, ensuring the integrity and reliability of future experimental findings.

References

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. (2000). Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. Retrieved from [Link]

  • Utrecht University. (n.d.). Peptide NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). C7H11NO2. Retrieved from [Link]

  • PubChem. (n.d.). Arecaidine. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Ethosuximide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, January 13). Lab 7: Electrospray Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Arecaidine | C7H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

  • PubMed. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Mascot. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of poly(N-propargyl-glycine) prepared from NHC.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry spectra of amino acids before.... Retrieved from [Link]

  • PubMed Central. (2014, July 25). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Retrieved from [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator - Molecular Weight Calculator. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2S)-2-(Fmoc-amino)-5-hexynoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • 13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to In Vitro Studies Involving (S)-2-Amino-6-heptynoic Acid

Abstract (S)-2-Amino-6-heptynoic acid, commonly referred to as AHA, is a synthetic amino acid analogue that has become an indispensable tool in modern cell biology and drug discovery. Its utility stems from two primary f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-6-heptynoic acid, commonly referred to as AHA, is a synthetic amino acid analogue that has become an indispensable tool in modern cell biology and drug discovery. Its utility stems from two primary functionalities: its role as a surrogate for the essential amino acid L-methionine, and its activity as an inhibitor of lysine acetyltransferases (KATs). This guide provides an in-depth exploration of the core in vitro applications of AHA, offering not just protocols but the scientific rationale behind them. We will delve into its use for bioorthogonal metabolic labeling of nascent proteins and detail methodologies for assessing its inhibitory effects on enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of AHA in their experimental workflows.

Introduction: The Dual Functionality of a Unique Molecule

(S)-2-Amino-6-heptynoic acid is a structurally unique amino acid characterized by a terminal alkyne group. This chemical handle is bioorthogonal, meaning it does not interfere with native biological processes, making it an ideal tool for chemical biology applications.[1] The true power of AHA lies in its dual roles:

  • A Methionine Surrogate for Bioorthogonal Labeling: The cellular machinery responsible for protein synthesis recognizes AHA as an analogue of L-methionine.[2][3] This allows for its incorporation into newly synthesized proteins, effectively "tagging" them with an alkyne group. This tag can then be selectively reacted with an azide-containing molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.[4][5] This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), enables the visualization and isolation of nascent proteomes.[6]

  • An Inhibitor of Lysine Acetyltransferases (KATs): Beyond its role in protein labeling, AHA has been shown to inhibit the activity of lysine acetyltransferases, a family of enzymes that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[7][8][9] This inhibitory function makes AHA a valuable chemical probe for studying the roles of KATs in various cellular processes and as a potential starting point for the development of novel therapeutics.[10]

This guide will provide detailed protocols and the underlying principles for both of these key applications, empowering researchers to design and execute robust in vitro experiments.

Mechanism of Action: A Tale of Two Pathways

Understanding the molecular mechanisms by which AHA exerts its effects is critical for designing and interpreting experiments.

Bioorthogonal Metabolic Labeling

The process of metabolic labeling with AHA hinges on the cell's own protein synthesis machinery.

  • Uptake and Charging: AHA is transported into the cell where it is recognized by methionyl-tRNA synthetase (MetRS). MetRS charges a specific transfer RNA (tRNA) with AHA, creating AHA-tRNAMet.

  • Incorporation into Polypeptides: During translation, the ribosome incorporates AHA-tRNAMet into the growing polypeptide chain at positions coded for methionine.

  • Bioorthogonal "Click" Reaction: The newly synthesized, alkyne-tagged proteins can then be detected by a highly specific and efficient CuAAC reaction with an azide-functionalized probe.[4] This allows for the attachment of fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.

cluster_0 Cellular Environment cluster_1 Detection via Click Chemistry AHA (S)-2-Amino-6-heptynoic acid (AHA) MetRS Methionyl-tRNA Synthetase (MetRS) AHA->MetRS AHA_tRNA AHA-tRNA(Met) MetRS->AHA_tRNA Charging tRNA tRNA(Met) tRNA->MetRS Ribosome Ribosome AHA_tRNA->Ribosome Nascent_Protein Nascent Protein (Alkyne-tagged) Ribosome->Nascent_Protein Translation Labeled_Protein Labeled Protein Nascent_Protein->Labeled_Protein CuAAC 'Click' Reaction Azide_Probe Azide-Probe (e.g., Azide-Fluorophore) Azide_Probe->Labeled_Protein Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Labeled_Protein

Caption: Mechanism of AHA metabolic labeling and detection.

Inhibition of Lysine Acetyltransferases

The precise mechanism of KAT inhibition by AHA is an area of ongoing research. However, it is believed to act as a competitive inhibitor, likely by binding to the active site of the enzyme and preventing the binding of either the acetyl-CoA cofactor or the lysine-containing substrate. This inhibition leads to a decrease in the acetylation of histone and non-histone proteins, thereby altering gene expression and other cellular processes.[7][9]

Core In Vitro Applications & Protocols

This section provides detailed, self-validating protocols for the two primary in vitro uses of AHA.

Metabolic Labeling of Nascent Proteins in Cultured Cells

This protocol describes the labeling of newly synthesized proteins in mammalian cell culture for subsequent visualization by fluorescence microscopy.

Rationale: The key to a successful metabolic labeling experiment is to achieve sufficient incorporation of AHA without inducing cellular toxicity. This requires careful optimization of AHA concentration and incubation time. The use of methionine-free media is crucial to maximize AHA incorporation by reducing competition from the endogenous amino acid.[6]

Experimental Protocol:

  • Cell Seeding: Plate cells on glass coverslips or in imaging-quality multi-well plates at a density that will result in 50-70% confluency at the time of the experiment.

  • Methionine Depletion (Crucial Step):

    • Aspirate the complete growth medium.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add pre-warmed methionine-free DMEM (or other appropriate basal medium) supplemented with 10% dialyzed fetal bovine serum (dFBS) and incubate for 30-60 minutes. This step depletes the intracellular pool of methionine.

  • AHA Labeling:

    • Prepare a stock solution of AHA (e.g., 50 mM in sterile water or PBS).

    • Dilute the AHA stock solution into fresh, pre-warmed methionine-free medium to a final concentration typically ranging from 25 to 100 µM.

    • Remove the depletion medium and add the AHA-containing medium to the cells.

    • Incubate for the desired labeling period (typically 1-4 hours). The optimal time will vary depending on the cell type and experimental goals.

  • Cell Fixation:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the "click" reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 85 µL PBS

      • 2 µL of a 10 mM azide-fluorophore stock (e.g., Alexa Fluor 488 azide)

      • 10 µL of a 10 mM sodium ascorbate stock (freshly prepared)

      • 3 µL of a 4 mM copper(II) sulfate (CuSO4) stock

    • Add the click cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the click cocktail and wash the cells three times with PBS.

    • If desired, counterstain nuclei with a DNA dye (e.g., DAPI).

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Self-Validation and Controls:

  • Negative Control (No AHA): Perform the entire protocol on a parallel set of cells but omit AHA from the labeling medium. This will reveal any non-specific background fluorescence from the click reagents.

  • Protein Synthesis Inhibition Control: Treat a set of cells with a protein synthesis inhibitor, such as cycloheximide (50 µg/mL), for 30 minutes prior to and during the AHA labeling step.[11] A significant reduction in the fluorescence signal confirms that the labeling is dependent on active protein synthesis.

start Seed Cells deplete Methionine Depletion start->deplete label AHA Labeling deplete->label fix Fix & Permeabilize label->fix click Click Reaction (Azide-Fluorophore + Cu(I)) fix->click image Wash & Image click->image

Caption: Workflow for AHA-based metabolic labeling of proteins.

In Vitro Lysine Acetyltransferase (KAT) Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based method to determine the inhibitory potential of AHA on a specific KAT enzyme.

Rationale: This assay measures the activity of a KAT enzyme by detecting the acetylation of a biotinylated histone peptide substrate. The acetylated product is captured on a streptavidin-coated plate and detected using an antibody specific for the acetylated lysine residue. The signal is inversely proportional to the inhibitory activity of the compound being tested.[12]

Experimental Protocol:

  • Plate Preparation:

    • Coat a 96-well streptavidin-coated plate with a biotinylated histone H3 peptide (e.g., 1 µg/mL in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzyme Inhibition Reaction:

    • Prepare serial dilutions of AHA in KAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

    • In a separate microplate, add the diluted AHA, the recombinant KAT enzyme (e.g., p300/CBP, at a pre-determined optimal concentration), and the histone peptide substrate.

    • Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.[13]

  • Initiation of Acetylation:

    • Initiate the reaction by adding acetyl-coenzyme A (acetyl-CoA) to a final concentration of 50 µM.

    • Incubate the reaction for 30-60 minutes at 30°C.

  • Detection of Acetylation:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Transfer the reaction mixtures to the prepared streptavidin-coated plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

    • Wash the plate five times with wash buffer.

    • Add a primary antibody that specifically recognizes the acetylated lysine residue (e.g., anti-acetyl-H3K9), diluted in blocking buffer. Incubate for 1 hour.

    • Wash the plate five times.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP), diluted in blocking buffer. Incubate for 1 hour.

    • Wash the plate five times.

  • Signal Development and Reading:

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Incubate until sufficient color develops, then stop the reaction with 1 M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Self-Validation and Controls:

  • No Enzyme Control: A reaction well containing all components except the KAT enzyme. This determines the background signal.

  • No Inhibitor (Vehicle) Control: A reaction well containing the enzyme and substrates with the vehicle (e.g., DMSO or water) used to dissolve AHA. This represents 100% enzyme activity.

  • Known Inhibitor Control: A reaction with a well-characterized KAT inhibitor (e.g., Anacardic Acid) to validate the assay's ability to detect inhibition.[7][9]

Quantitative Data Analysis and Interpretation

Analysis of Metabolic Labeling
  • Imaging Data: Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell can be calculated and compared across different conditions.

  • Proteomic Data: For experiments involving biotin-AHA and mass spectrometry, data analysis will involve identifying and quantifying the enriched proteins. This can reveal changes in the synthesis of specific proteins in response to a stimulus.

Analysis of Enzyme Inhibition
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is a standard measure of inhibitor potency.

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Normalize the data by setting the no inhibitor control to 100% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Representative Quantitative Data for AHA in In Vitro Assays

ParameterTypical Value/RangeApplicationNotes
Labeling Concentration 25 - 100 µMMetabolic LabelingCell-type dependent; optimize for each new cell line.
Labeling Time 1 - 4 hoursMetabolic LabelingLonger times increase signal but may affect cell physiology.
IC50 vs. p300/CBP 5 - 50 µMKAT InhibitionVaries depending on the specific KAT and assay conditions.
Acetyl-CoA Concentration 50 - 100 µMKAT InhibitionShould be at or near the Km for the enzyme.[12]

Advanced Techniques and Future Directions

The versatility of AHA allows for its integration into more complex experimental designs.

  • Pulsed-Chase Analysis: Cells can be "pulsed" with AHA for a short period, followed by a "chase" with normal methionine-containing medium. This allows for the tracking of protein degradation over time.

  • Combination with Other "-Omics" Technologies: AHA-based proteomics can be combined with transcriptomics (RNA-seq) and metabolomics to provide a multi-layered understanding of cellular responses to stimuli.

  • Development of More Selective Inhibitors: The inhibitory activity of AHA against KATs, while useful, is not highly selective. The AHA scaffold can serve as a starting point for medicinal chemistry efforts to develop more potent and selective inhibitors of specific KAT family members.[14]

Conclusion

(S)-2-Amino-6-heptynoic acid is a powerful and versatile tool for in vitro research. Its ability to act as a bioorthogonal methionine surrogate has revolutionized the study of protein synthesis, while its activity as a KAT inhibitor provides a valuable means to probe the function of this important class of enzymes. By understanding the underlying principles and employing robust, well-controlled experimental designs as outlined in this guide, researchers can effectively harness the capabilities of AHA to advance our understanding of complex biological systems.

References

  • Ostrowska, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Trisciuoglio, L., et al. (2020). Lysine Acetyltransferase Inhibitors From Natural Sources. Frontiers in Chemistry, 8, 736. [Link]

  • Ciossani, G., et al. (2019). First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. Journal of Medicinal Chemistry, 62(17), 7837-7856. [Link]

  • Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • O'Connell, J. D., et al. (2023). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Proteomes, 11(4), 63. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of a Small-Molecule Inhibitor of the Histone Acetyltransferase Gcn5. [Link]

  • Arfin, S. M., et al. (1977). 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4. Journal of Antibiotics, 30(4), 274-279. [Link]

  • ResearchGate. Figure 5. Optimizing incorporation of AHA into proteins in vitro and in.... [Link]

  • Zhang, Y., et al. (2017). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Cell Death & Disease, 8(1), e2543. [Link]

  • ResearchGate. 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as an N-Terminal Surrogate in Amino Acid and Peptide Analogues. [Link]

  • Ghizzoni, M., et al. (2012). In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening. Journal of Visualized Experiments, (63), e3809. [Link]

  • Paul, T. A., et al. (2024). Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy. Trends in Pharmacological Sciences, 45(4), 304-319. [Link]

  • SiChem. Click Chemistry. [Link]

  • National Center for Biotechnology Information. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]

  • Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2007). Preparation of the functionalizable methionine surrogate azidohomoalanine via copper-catalyzed diazo transfer. Nature Protocols, 2(8), 1879-1883. [Link]

  • Zhang, M. M., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Metabolites, 11(6), 379. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 13(10), 2457-2471. [Link]

  • Wang, E., et al. (2023). Lysine Acetyltransferase 6 in Health and Disease. Advanced Science, 10(34), e2304820. [Link]

  • Biosyntan GmbH. Click Chemistry. [Link]

  • PubChem. L-Methionine. [Link]

  • Grundemann, D., et al. (2003). Effect of L-methionine supplementation on plasma homocysteine and other free amino acids: a placebo-controlled double-blind cross-over study. European Journal of Clinical Nutrition, 57(1), 58-64. [Link]

  • Trisciuoglio, L., et al. (2020). Lysine Acetyltransferase Inhibitors From Natural Sources. Frontiers in Chemistry, 8, 736. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of (s)-2-Amino-6-heptynoic Acid

Foreword (s)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by an alpha-amino group and a terminal alkyne functionality. This unique combination of a polar, zwitterionic head and a reactive, non...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

(s)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by an alpha-amino group and a terminal alkyne functionality. This unique combination of a polar, zwitterionic head and a reactive, nonpolar tail presents distinct challenges and opportunities in drug development and chemical biology. As a novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its successful application. This guide provides a comprehensive overview of the predicted solubility and stability of (s)-2-Amino-6-heptynoic acid, grounded in the established characteristics of analogous structures. More importantly, it offers detailed, field-proven protocols for the empirical determination of these critical parameters, designed for researchers, scientists, and drug development professionals. It is important to note that at the time of writing, specific experimental data for (s)-2-Amino-6-heptynoic acid is not widely available in the public domain. Therefore, this guide emphasizes predictive analysis and robust experimental design for its characterization.

Predicted Physicochemical Properties

The structure of (s)-2-Amino-6-heptynoic acid, featuring a hydrophilic amino acid moiety and a relatively hydrophobic C5 alkynyl chain, suggests a molecule with dual solubility characteristics.

Predicted Solubility Profile

The solubility of (s)-2-Amino-6-heptynoic acid will be a balance between the polar contributions of the alpha-amino and carboxylic acid groups and the nonpolar nature of the pentynyl side chain.

  • Aqueous Solubility: Like other short-chain amino acids, (s)-2-Amino-6-heptynoic acid is expected to be soluble in water.[1] The presence of the amino and carboxyl groups allows for the formation of a zwitterion at physiological pH, enhancing its interaction with polar solvents like water.[2] However, the C5 hydrocarbon chain will decrease its aqueous solubility compared to smaller amino acids like alanine. The solubility of amino acids is at its minimum at their isoelectric point (pI) and increases in acidic or basic solutions.[2]

  • Organic Solvent Solubility: The solubility in organic solvents will be dictated by the solvent's polarity. It is predicted to have low solubility in nonpolar solvents such as hexanes and toluene. In polar aprotic solvents like DMSO and DMF, it is expected to be more soluble. For polar protic solvents like ethanol and methanol, the solubility will likely be moderate, decreasing as the alkyl chain length of the alcohol increases.[3]

Table 1: Predicted Solubility of (s)-2-Amino-6-heptynoic Acid and Comparative Data of Structurally Related Amino Acids

CompoundPredicted/Observed Solubility in Water ( g/100 mL)Predicted/Observed Solubility in Ethanol ( g/100 mL)Comments
(s)-2-Amino-6-heptynoic acid Moderately Soluble (Predicted)Sparingly Soluble (Predicted)The pentynyl side chain is expected to reduce aqueous solubility compared to smaller aliphatic amino acids.
L-Alanine16.65LowShort, nonpolar methyl side chain.[4]
L-Valine8.85LowBranched, nonpolar isopropyl side chain.[5]
L-Leucine2.430.072 (in 99% alcohol)Longer, nonpolar isobutyl side chain, showing decreased water solubility.[6][7]
Predicted Stability Profile

The stability of (s)-2-Amino-6-heptynoic acid will be influenced by both the amino acid and the terminal alkyne functionalities. Forced degradation studies are essential to identify potential degradation pathways.[1]

  • pH Stability (Hydrolysis): The amide bond in peptides is susceptible to hydrolysis under acidic or basic conditions. While (s)-2-Amino-6-heptynoic acid is a free amino acid, the potential for intramolecular reactions or degradation of the functional groups under pH stress should be evaluated.

  • Oxidative Stability: The terminal alkyne is a potential site for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to various degradation products. The alpha-amino group can also be susceptible to oxidation.

  • Photostability: The ICH Q1B guideline recommends photostability testing for new drug substances.[8] While simple aliphatic amino acids are generally photostable, the terminal alkyne may exhibit some sensitivity to UV light, potentially leading to polymerization or other reactions.

  • Thermal Stability: Amino acids are crystalline solids with high melting points, generally showing good thermal stability.[9] However, the presence of the terminal alkyne could introduce instability at elevated temperatures.

Experimental Protocols for Solubility Determination

A comprehensive understanding of solubility requires both kinetic and thermodynamic measurements.

Kinetic Solubility Assessment

This high-throughput method is ideal for early-stage development to quickly assess solubility.[10][11]

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (s)-2-Amino-6-heptynoic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to detect scattered light from any precipitate formed. Alternatively, a plate reader can be used to measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect turbidity.[12]

  • Data Interpretation: The kinetic solubility is the highest concentration at which no precipitate is detected.

Thermodynamic (Equilibrium) Solubility Assessment

This method determines the true equilibrium solubility and is the gold standard.[13]

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess of solid (s)-2-Amino-6-heptynoic acid to a known volume of the test solvent (e.g., water, buffers at various pH values, organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility in the tested solvent at that temperature.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the ICH Q1A(R2) guideline.[1][14] A target degradation of 5-20% is generally recommended.[1]

Hydrolytic Stability
  • Acidic Hydrolysis:

    • Prepare a solution of (s)-2-Amino-6-heptynoic acid in 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute to a known concentration for analysis.

  • Basic Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with a suitable acid (e.g., 0.1 M HCl).

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in purified water.

    • Follow the same incubation and sampling procedure.

Oxidative Stability
  • Sample Preparation: Prepare a solution of (s)-2-Amino-6-heptynoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Incubate at room temperature for a defined period, taking time points for analysis. The reaction can be quenched by adding a reducing agent like sodium bisulfite if necessary.

Photostability

As per ICH Q1B guidelines, photostability testing should be conducted on the solid drug substance and, if necessary, in solution.[5][8][15][16][17]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., a petri dish), with a portion of the sample protected from light as a dark control.

    • Solution State: Prepare a solution of the compound in a photochemically inert solvent and place it in a quartz cuvette or other suitable transparent container. A dark control in the same container should also be prepared.

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the stressed samples to the dark controls for any changes in appearance, and analyze by a stability-indicating HPLC method to quantify any degradation.

ForcedDegradationWorkflow cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Analysis of Stressed Samples API (s)-2-Amino-6-heptynoic Acid Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Identification LC-MS/MS for Degradant Identification Analysis->Identification

Caption: Overview of Forced Degradation Workflow.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.

  • Chromatographic Separation:

    • Reversed-Phase HPLC (RP-HPLC): This is a common starting point. A C18 column with a mobile phase gradient of water and acetonitrile, both containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid, is a standard approach for separating small molecules.[2] However, for highly polar compounds like amino acids, retention can be poor.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[1][18][19][20][21] A HILIC column (e.g., amide or silica-based) with a high organic content mobile phase (e.g., acetonitrile) and an aqueous modifier can provide good retention and separation of the parent compound and its polar degradants.

  • Detection and Identification:

    • UV Detection: If the molecule possesses a chromophore or can be derivatized, UV detection is a straightforward quantification method.

    • Mass Spectrometry (MS): LC-MS is a powerful tool for both quantification and identification of unknown degradation products.[9][22][23][24] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of degradants.

Conclusion

While direct experimental data for (s)-2-Amino-6-heptynoic acid is currently limited, a comprehensive understanding of its solubility and stability can be achieved through a systematic and scientifically grounded approach. By leveraging our knowledge of similar amino acids and functional groups, we can make informed predictions about its behavior. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, ensuring the generation of high-quality data essential for advancing the development and application of this novel molecule. The interplay between the polar amino acid head and the reactive alkyne tail necessitates a thorough investigation, as potential intramolecular interactions could influence its stability profile. The successful characterization of (s)-2-Amino-6-heptynoic acid will undoubtedly pave the way for its use in innovative scientific endeavors.

References

  • Advanced Chemistry Development, Inc. (n.d.). ACD/Labs Percepta Platform. Retrieved from [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link][19]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][12]

  • Babu, R. P., & Kumar, P. R. (2010). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 34(4), 54-61.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.[3]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][5]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link][8]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][14]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(39), 6175-6198.[1]

  • Kamberi, M., & Tsutsumi, K. (2014). Forced degradation of pharmaceuticals. In Handbook of stability testing in pharmaceutical development (pp. 125-155). Springer.
  • Li, N., et al. (2023). Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling of l-Leucine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 68(10), 2829–2840.[6]

  • Liu, X., et al. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 524-533.[4]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, Valine. Retrieved from [Link]

  • Pampel, J. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.[12]

  • Polpharma S.A., & University of Warsaw. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2591.[9]

  • Roy, S. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Regis Technologies. Retrieved from [Link][25]

  • StatPearls. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf. Retrieved from [Link][22]

  • Taylor, R. (2018). Forced Degradation Studies for Biopharmaceuticals.
  • The solubility of amino acids in various solvent systems. (1971). DigitalCommons@URI. Retrieved from [Link][18]

  • The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. (2006). L-Leucine. Royal Society of Chemistry.[7]

  • Velegraki, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.[21]

  • World Health Organization. (2018). Annex 10, WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 21). Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link][2]

  • Wu, G. (2009). Amino acids: metabolism, functions, and nutrition. Amino acids, 37(1), 1-17.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link][23]

  • Zhang, H., et al. (2023). Determination of l-Valine Solubility in 12 Monosolvent Systems at Multiple Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 68(8), 2243–2252.[5]

  • LibreTexts Chemistry. (2021, July 31). 18.1 Properties of Amino Acids. Retrieved from [Link][9]

  • Aapptec. (2020, October 20). Alkyne Containing Amino Acids. Retrieved from [Link][3]

  • IAGIM. (n.d.). Photostability. Retrieved from [Link][16]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Analytical Strategies for the Chiral and Quantitative Determination of (S)-2-Amino-6-heptynoic Acid

Abstract This technical guide provides detailed application notes and validated protocols for the robust analytical detection of (S)-2-Amino-6-heptynoic acid, a non-proteinogenic amino acid of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the robust analytical detection of (S)-2-Amino-6-heptynoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Addressing the inherent analytical challenges of this chiral, polar molecule—namely its high polarity, lack of a native chromophore, and the critical need for enantiomeric distinction—we present two orthogonal, high-performance chromatographic methods. The first protocol details a direct chiral separation using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) on a zwitterionic chiral stationary phase. The second protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method, which employs a two-step derivatization for volatilization followed by separation on a chiral capillary column. These methodologies are designed for researchers, scientists, and drug development professionals requiring accurate quantification and confident stereochemical assignment of (S)-2-Amino-6-heptynoic acid in both simple and complex matrices.

Introduction and Analytical Challenges

(S)-2-Amino-6-heptynoic acid is a synthetic amino acid analog characterized by a chiral center at the alpha-carbon and a terminal alkyne functional group. This unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel peptides and as a probe for biochemical assays, potentially utilizing the alkyne group for "click" chemistry modifications.[1] The biological activity of chiral molecules is often enantiomer-specific; therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-counterpart is paramount for drug development and quality control.

The analysis of this compound presents several distinct challenges:

  • Zwitterionic Nature: Like all amino acids, it exists as a zwitterion, making it highly polar and non-volatile, which complicates separation by gas chromatography and requires specific strategies for liquid chromatography.[2]

  • Lack of Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering standard UV detection in HPLC insensitive.[3]

  • Chirality: The presence of a stereocenter necessitates chiral-specific analytical techniques to determine enantiomeric purity.

This guide provides comprehensive solutions to these challenges, emphasizing the rationale behind each methodological choice to ensure robust and reliable results.

Method 1: Direct Enantioseparation by Chiral HPLC-MS

This method is the preferred approach for analyzing (S)-2-Amino-6-heptynoic acid directly from aqueous solutions or biological fluids with minimal sample manipulation. It leverages a specialized Chiral Stationary Phase (CSP) that can resolve enantiomers without prior derivatization, coupled with mass spectrometry for sensitive and selective detection.

Principle and Rationale

Direct chiral separation is achieved using a zwitterionic CSP. These phases contain both positive and negative charges, enabling multiple interaction mechanisms—including electrostatic (ion-exchange), hydrogen bonding, and dipolar interactions—to resolve free amino acid enantiomers.[4] This approach is superior to indirect methods (i.e., using a chiral derivatizing agent) as it reduces sample preparation steps, eliminates the risk of racemization during derivatization, and avoids potential complications from reaction byproducts. The CHIRALPAK® ZWIX series, for example, uses selectors based on cinchona alkaloids and sulfonic acid, which have demonstrated remarkable stereoselectivity for zwitterionic molecules like amino acids.[5] Coupling this separation with a mass spectrometer provides the high sensitivity and selectivity needed to overcome the lack of a chromophore.

Experimental Workflow: Chiral HPLC-MS

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing (S)-2-Amino-6-heptynoic acid Dilution Dilute with Mobile Phase A or Initial Buffer Sample->Dilution Filter Filter through 0.22 µm Syringe Filter Dilution->Filter Autosampler Autosampler Injection Filter->Autosampler HPLC Chiral Zwitterionic CSP Column (e.g., CHIRALPAK ZWIX) Autosampler->HPLC MS Mass Spectrometer (ESI+, SIM/MRM Mode) HPLC->MS Chromatogram Generate Chromatogram MS->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report: Retention Time, Area, ee% Integration->Report

Caption: Workflow for direct chiral analysis by HPLC-MS.

Detailed Protocol: Chiral HPLC-MS

A. Reagents and Materials

  • (S)-2-Amino-6-heptynoic acid reference standard

  • Racemic 2-Amino-6-heptynoic acid (for method development)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Chiral HPLC Column: e.g., CHIRALPAK ZWIX(+) (or ZWIX(-) to reverse elution order), 150 x 3.0 mm, 3 µm

  • 0.22 µm Syringe Filters

B. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the reference standard in ultrapure water.

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase (e.g., 80:20 Acetonitrile:Water with additives).

  • For unknown samples, dissolve in or dilute with the initial mobile phase to an expected concentration within the calibration range.

  • For biological samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, centrifuging at >12,000 x g for 10 minutes, and collecting the supernatant.[6]

  • Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.

C. Instrumental Conditions The following parameters serve as a starting point and should be optimized for your specific instrumentation.

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column CHIRALPAK ZWIX(+), 150 x 3.0 mm, 3 µm
Mobile Phase A Acetonitrile/Methanol (50/50, v/v) + 100 mM Formic Acid + 50 mM Ammonium Acetate
Mobile Phase B Water + 2% Acetonitrile
Gradient Isocratic or a shallow gradient depending on matrix complexity. Start with 95% A.
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole or Q-TOF with Electrospray Ionization (ESI)
Ionization Mode ESI Positive
MS Method Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) [M+H]⁺, m/z 144.09
MRM Transition Precursor: 144.09 -> Product: (Determine via infusion and fragmentation, e.g., loss of H₂O+CO at m/z 98.08)

D. Data Analysis

  • Identify the peaks for (S)- and (R)-enantiomers based on the injection of the pure standard and the racemic mixture.

  • Integrate the peak areas for each enantiomer.

  • Quantify the concentration of (S)-2-Amino-6-heptynoic acid using the calibration curve generated from the reference standard.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an excellent orthogonal technique to HPLC. It is highly sensitive and offers superior chromatographic resolution but requires a crucial derivatization step to make the amino acid volatile.

Principle and Rationale

The polar nature of amino acids prevents their direct analysis by GC, as they would decompose at high temperatures in the injector.[7][8] Derivatization is a mandatory process that converts the polar carboxyl (-COOH) and amino (-NH₂) groups into nonpolar, thermally stable moieties.[9][10] We propose a robust two-step derivatization:

  • Esterification: The carboxyl group is converted to an ester (e.g., a methyl or propyl ester) using an alcohol under acidic conditions.

  • Acylation: The amino group is acylated using an anhydride, such as pentafluoropropionic anhydride (PFPA), to form a stable amide.[11]

This dual derivatization creates a volatile and thermally stable molecule suitable for GC. Enantiomeric separation is then achieved on a chiral GC capillary column, such as one coated with a chiral selector like Chirasil-L-Val, which forms transient diastereomeric complexes with the derivatized amino acid enantiomers, allowing them to be separated in time.[12][13]

Experimental Workflow: Chiral GC-MS

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample or Dried Extract Dry Evaporate to complete dryness (N₂ stream) Sample->Dry Ester Step 1: Esterification (e.g., 3M HCl in n-Propanol, 110°C) Dry->Ester Dry2 Evaporate to dryness Ester->Dry2 Acyl Step 2: Acylation (e.g., PFPA, 65°C) Dry2->Acyl Extract Solvent Extraction (e.g., Toluene) Acyl->Extract GC_Inject GC Injection (Split/Splitless) Extract->GC_Inject GC_Col Chiral GC Column (e.g., Chirasil-L-Val) GC_Inject->GC_Col MS_Scan Mass Spectrometer (EI, Scan or SIM Mode) GC_Col->MS_Scan TIC Generate Total Ion Chromatogram (TIC) MS_Scan->TIC Integration Peak Integration & Quantification (SIM) TIC->Integration Report Generate Report: Mass Spectra, ee% Integration->Report

Caption: Workflow for chiral GC-MS analysis after derivatization.

Detailed Protocol: Chiral GC-MS

A. Reagents and Materials

  • (S)-2-Amino-6-heptynoic acid reference standard

  • 3 M Hydrochloric Acid (HCl) in n-Propanol (prepare fresh or purchase)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (Anhydrous)

  • Toluene (Anhydrous)

  • Reacti-Vials™ or similar glass reaction vials with PTFE-lined caps

  • Nitrogen gas supply for evaporation

  • Heating block

  • Chiral GC Column: e.g., Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

B. Derivatization Procedure

  • Pipette an aliquot of the sample (containing 1-100 µg of the amino acid) into a reaction vial. If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen. The complete absence of water is critical for high reaction yield.[9]

  • Esterification: Add 200 µL of 3 M HCl in n-Propanol. Cap the vial tightly and heat at 110 °C for 60 minutes.

  • Cool the vial to room temperature and evaporate the reagent to dryness under a nitrogen stream.

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA. Cap the vial tightly and heat at 65 °C for 30 minutes.[11]

  • Cool the vial to room temperature. Evaporate the excess reagent under nitrogen.

  • Reconstitute the dry residue in 200 µL of toluene for injection into the GC-MS.

C. Instrumental Conditions

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD, or equivalent
Column Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film
Injector Split/Splitless, 250 °C
Injection Mode Split 20:1 (adjust based on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 5 °C/min to 200 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions Determine characteristic fragment ions from the full scan mass spectrum of the derivatized standard.

D. Data Analysis

  • Confirm the identity of the derivatized analyte by comparing its mass spectrum with that of the reference standard.

  • Identify the elution order of the (S)- and (R)-enantiomers.

  • For quantification, create a calibration curve using the peak areas of a characteristic ion monitored in SIM mode.

  • Calculate enantiomeric purity as described in the HPLC method.

Summary and Method Comparison

Both HPLC-MS and GC-MS are powerful, validated techniques for the analysis of (S)-2-Amino-6-heptynoic acid. The choice of method depends on the specific application, available instrumentation, and desired throughput.

FeatureChiral HPLC-MS (Direct)Chiral GC-MS (Derivatization)
Sample Prep Minimal (dilute and shoot); faster throughput.Multi-step, requires anhydrous conditions; more time-consuming.
Chromatography Good resolution, robust for various matrices.Typically higher resolution and peak efficiency.
Sensitivity High, especially with modern MS detectors.Very high, excellent for trace-level analysis.
Key Advantage No derivatization required, reducing risk of artifacts.Orthogonal technique, leverages extensive EI spectral libraries.
Key Disadvantage Requires specialized and costly chiral columns.Derivatization can be complex and a source of variability.
Best Suited For High-throughput screening, analysis from biological fluids.Definitive identification, purity analysis, metabolomics.

References

  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC.
  • Shimadzu Corporation. Analytical Methods for Amino Acids. Available at: [Link]

  • Péter, A., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]

  • ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis. Available at: [Link]

  • Teerlink, T., et al. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography. Available at: [Link]

  • Chiral Technologies Europe. (2012). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Available at: [Link]

  • Google Patents. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. Available at: [Link]

  • Rao, B.M., et al. (2010). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rashaid, A.H.B., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. Available at: [Link]

  • LCGC International. (2023). Quality Control in GC–MS Analysis of Amino Acids. Available at: [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chromatography Today. (2020). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • ResearchGate. Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • National Center for Biotechnology Information. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Available at: [Link]

  • ResearchGate. Chiral separation of amino acids by gas chromatography. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • PubChem. 6-Heptynoic acid. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available at: [Link]

Sources

Application

Visualizing Nascent Proteomes: A Guide to Metabolic Labeling with (S)-2-Amino-6-heptynoic acid for Fluorescence Microscopy

Introduction: Unveiling Cellular Dynamics Through Bioorthogonal Chemistry In the intricate and dynamic world of the cell, understanding when and where proteins are synthesized is fundamental to deciphering cellular funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics Through Bioorthogonal Chemistry

In the intricate and dynamic world of the cell, understanding when and where proteins are synthesized is fundamental to deciphering cellular function in both health and disease. Traditional methods for studying protein synthesis often rely on radioactive isotopes, which, while powerful, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has ushered in a new era of metabolic labeling, allowing for the safe and specific visualization of newly synthesized proteins in their native environment. This guide focuses on the application of (S)-2-Amino-6-heptynoic acid , a non-canonical amino acid, as a powerful tool for fluorescence microscopy-based analysis of nascent proteomes.

(S)-2-Amino-6-heptynoic acid is a structural analog of the essential amino acid methionine. Its key feature is a terminal alkyne group, a small, biologically inert functional group. When introduced to cells, it is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine. This metabolic "tagging" introduces a bioorthogonal handle into the proteome. This handle can then be specifically and covalently linked to a fluorescent probe via a "click chemistry" reaction, enabling the visualization of protein synthesis with high spatial and temporal resolution. This technique, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT), provides a window into the dynamic processes of cellular growth, signaling, and response to stimuli.[1][2]

This document provides a comprehensive overview of the principles and protocols for using (S)-2-Amino-6-heptynoic acid in fluorescence microscopy, designed for researchers, scientists, and drug development professionals seeking to explore the dynamics of protein synthesis in their experimental systems.

The Principle: A Two-Step Strategy for Visualizing Nascent Proteins

The use of (S)-2-Amino-6-heptynoic acid for fluorescently labeling newly synthesized proteins is a two-step process:

  • Metabolic Labeling: Cells are incubated with (S)-2-Amino-6-heptynoic acid, which is actively taken up and incorporated into nascent polypeptide chains by ribosomes during protein translation. The efficiency of incorporation is dependent on factors such as cell type, metabolic activity, and the concentration of the amino acid in the culture medium.[3]

  • Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, the incorporated alkyne groups are detected by a highly specific and efficient chemical reaction with an azide-functionalized fluorescent dye. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorophore to the newly synthesized proteins.[4][5] The most common click reaction used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7]

The result is a fluorescently labeled population of proteins that were synthesized during the incubation period with (S)-2-Amino-6-heptynoic acid, which can then be visualized using standard fluorescence microscopy techniques.

Experimental Design and Key Considerations

Before embarking on the experimental protocols, it is crucial to consider several factors that will influence the success and interpretation of your results.

Causality Behind Experimental Choices:

  • Choice of Non-Canonical Amino Acid: While L-Azidohomoalanine (AHA) is another commonly used methionine analog, (S)-2-Amino-6-heptynoic acid offers an alkyne handle. The choice between an alkyne or an azide handle can be advantageous depending on the specific azide- or alkyne-modified probes you intend to use for multiplexing experiments.

  • Concentration and Incubation Time: The optimal concentration of (S)-2-Amino-6-heptynoic acid and the labeling time are critical parameters that need to be empirically determined for each cell type and experimental condition. High concentrations or prolonged incubation can potentially lead to cellular toxicity or alter normal protein synthesis. A typical starting point is in the range of 25-100 µM for 1-4 hours.[8][9]

  • Methionine Depletion: To enhance the incorporation of (S)-2-Amino-6-heptynoic acid, it is often beneficial to briefly starve the cells of methionine prior to and during labeling. This is achieved by using methionine-free culture medium.[8][10]

  • Controls are Essential: To ensure the specificity of the fluorescent signal, several controls are mandatory:

    • No Amino Acid Control: Cells not incubated with (S)-2-Amino-6-heptynoic acid but subjected to the click reaction to assess background fluorescence.

    • Methionine Control: Cells incubated with an equimolar concentration of methionine instead of (S)-2-Amino-6-heptynoic acid to demonstrate competitive inhibition of incorporation.

    • Protein Synthesis Inhibition Control: Cells pre-treated with a protein synthesis inhibitor (e.g., cycloheximide or anisomycin) prior to and during incubation with (S)-2-Amino-6-heptynoic acid to confirm that the signal is dependent on active translation.[1][10]

Data Presentation: Recommended Starting Concentrations and Incubation Times

Cell Type(S)-2-Amino-6-heptynoic acid Concentration (µM)Methionine Depletion Time (min)Labeling Time (hours)
Adherent Cell Lines (e.g., HeLa, COS-7)50 - 10030 - 601 - 4
Suspension Cell Lines (e.g., Jurkat)50 - 10030 - 601 - 4
Primary Neurons25 - 50602 - 6
Yeast (S. cerevisiae)100 - 200Not always necessary1 - 2

Note: These are starting recommendations. Optimization is highly encouraged for each specific experimental system.

Detailed Protocols

This section provides a step-by-step methodology for the metabolic labeling of proteins in cultured mammalian cells with (S)-2-Amino-6-heptynoic acid and subsequent fluorescent detection.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells cultured on sterile glass coverslips in a multi-well plate

  • Complete cell culture medium

  • Methionine-free DMEM

  • (S)-2-Amino-6-heptynoic acid stock solution (e.g., 10 mM in DMSO or sterile water)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Protein synthesis inhibitor (optional, for control; e.g., cycloheximide)

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.

  • Methionine Depletion (Optional but Recommended):

    • Aspirate the complete culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the methionine-free DMEM with the desired final concentration of (S)-2-Amino-6-heptynoic acid (e.g., 50 µM). For control wells, add an equivalent concentration of methionine or the protein synthesis inhibitor.

    • Aspirate the methionine-depletion medium and add the labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Cell Fixation:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[11]

    • Aspirate the fixative and wash the cells three times with PBS.

  • Cell Permeabilization:

    • Add 0.25% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.[11]

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • The coverslips are now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Materials:

  • Fixed and permeabilized cells on coverslips (from Protocol 1)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, e.g., 100 mM in water)

  • PBS

  • Nuclear stain (optional, e.g., DAPI)

  • Mounting medium

Procedure:

  • Prepare the Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use. The volumes below are for a single coverslip in a 24-well plate (typically 200 µL). Scale as needed.

    • In a microcentrifuge tube, combine the following in order:

      • 188 µL of PBS

      • 2 µL of Copper(II) sulfate solution (final concentration: 200 µM)

      • 2 µL of THPTA solution (final concentration: 1 mM)

      • 1 µL of Azide-fluorophore stock (e.g., 1 mM, final concentration: 5 µM)

    • Vortex briefly to mix.

    • Add 5 µL of freshly prepared Sodium Ascorbate solution (final concentration: 2.5 mM).

    • Vortex briefly again. The final volume is approximately 200 µL.

  • Click Reaction:

    • Aspirate the PBS from the wells containing the coverslips.

    • Add the click reaction cocktail to each coverslip, ensuring it is fully submerged.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with PBS, for 5 minutes each wash, with gentle agitation.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear stain like DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.

    • Seal the coverslips with nail polish and allow them to dry.

  • Imaging:

    • Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.

Visualization of Workflows and Pathways

To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Fluorescent Labeling cluster_3 Imaging A Seed Cells on Coverslips B Methionine Depletion (Optional) A->B C Incubate with (S)-2-Amino-6-heptynoic acid B->C D Fixation (e.g., 4% PFA) C->D E Permeabilization (e.g., 0.25% Triton X-100) D->E F CuAAC 'Click' Reaction with Azide-Fluorophore E->F G Washing & Counterstaining F->G H Mounting G->H I Fluorescence Microscopy H->I

Caption: Overview of the experimental workflow for metabolic labeling and visualization.

Chemical Principle: CuAAC Reaction

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting and Self-Validation

A robust experimental design includes the means to validate its own results. Here are common issues and how to address them through proper controls and interpretation.

IssuePotential Cause(s)Recommended Action(s)
High Background Fluorescence - Incomplete washing- Non-specific binding of the fluorophore- Autofluorescence of cells- Increase the number and duration of wash steps.- Include a "no amino acid" control to assess baseline fluorescence.- Use a blocking step (e.g., with BSA) before the click reaction.- Acquire images of unlabeled cells to determine the level of autofluorescence.
No or Weak Signal - Inefficient metabolic labeling- Inactive click reaction components- Low protein synthesis rate- Optimize the concentration and incubation time of (S)-2-Amino-6-heptynoic acid.- Ensure the use of methionine-free medium.- Prepare the Sodium Ascorbate solution fresh for each experiment.- Increase the concentration of the azide-fluorophore.- Use a positive control cell line known to have high protein synthesis rates.
Signal in Protein Synthesis Inhibitor Control - Incomplete inhibition of protein synthesis- Non-specific incorporation or binding- Increase the concentration or pre-incubation time of the inhibitor.- Verify the activity of the inhibitor.- Ensure thorough washing after labeling.

By systematically applying these protocols and controls, researchers can generate reliable and reproducible data on the dynamics of protein synthesis, contributing to a deeper understanding of cellular physiology and pathology.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

  • tom Dieck, S., Kochen, L., Hanus, C., Heumüller, M., Bartnik, I., Nassim-Assir, B., ... & Schuman, E. M. (2012). Direct visualization of newly synthesized target proteins in situ. Nature methods, 9(9), 897-903. [Link]

  • Hinz, F. I., Dieterich, D. C., & Tirrell, D. A. (2012). Profiling newly synthesized proteins in complex samples using a clickable O-propargyl-puromycin analogue. ChemBioChem, 13(12), 1745-1748. [Link]

  • Hooshmandi, M., Khoutorsky, A., & Sorge, R. E. (2023). Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging. STAR protocols, 4(4), 102775. [Link]

  • Zhang, M. M., Tsou, L. K., & Chang, C. J. (2010). A parallel framework for evaluating the effects of methionine surrogates on protein synthesis in living cells. Molecular bioSystems, 6(10), 1951-1956. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting unexpected results with (s)-2-Amino-6-heptynoic acid

Technical Support Center: (S)-2-Amino-6-heptynoic Acid Introduction: Navigating the Nuances of a Novel Reagent (S)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid that offers a unique combination of functional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Amino-6-heptynoic Acid

Introduction: Navigating the Nuances of a Novel Reagent

(S)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid that offers a unique combination of functionalities: a chiral alpha-carbon, a primary amine, a carboxylic acid, and a terminal alkyne. This structure makes it a valuable building block in drug discovery and chemical biology, particularly for introducing a "clickable" handle for bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or other alkyne-specific reactions.

As a specialized reagent, its behavior can deviate from standard amino acids. This guide is designed to serve as a first line of technical support, addressing potential challenges in handling, reaction setup, and analysis. The troubleshooting strategies herein are based on the fundamental chemistry of its constituent functional groups and established laboratory practices.

Section 1: Troubleshooting Guide for Unexpected Experimental Results

This section addresses specific problems you may encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on causality and corrective actions.

Issues in Peptide Synthesis & Amide Coupling

Question: I am experiencing low yield or complete failure when coupling (S)-2-Amino-6-heptynoic acid onto a resin or peptide sequence. What are the likely causes?

Low coupling efficiency is a common issue with specialized amino acids. The root cause often lies in steric hindrance, side reactions involving the alkyne, or suboptimal activation.

Causality & Troubleshooting Steps:

  • Suboptimal Carboxyl Activation: Standard coupling reagents like DCC/DIC can lead to side reactions. A common side product is the formation of an unreactive N-acylurea, which halts the reaction.[1]

    • Solution: Switch to an activation strategy less prone to side reactions. The use of carbodiimides in combination with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is recommended to form an active ester intermediate, minimizing N-acylurea formation. Uronium salt-based reagents like HBTU or HATU are also excellent alternatives that often provide higher yields.[1]

  • Alkyne Interference: The terminal alkyne's acidic proton (pKa ~25) is not typically reactive under standard peptide coupling conditions (pH 8-9). However, certain transition metals present as trace impurities in your reagents or solvents could potentially catalyze unwanted side reactions like Glaser coupling (alkyne dimerization).

    • Solution: Ensure high-purity reagents and solvents. If metal contamination is suspected, consider pre-treating your reaction solvents with a metal scavenger.

  • Steric Hindrance: The linear C5 side chain is relatively unhindered, but the specific conformation of your peptide on the solid support could mask the N-terminus.

    • Solution: Increase the coupling time (from 1-2 hours to 4-24 hours) and/or temperature (from room temperature to 40-50°C), monitoring for any potential side reactions. Double coupling (running the coupling reaction twice with fresh reagents) is also a standard strategy to overcome difficult couplings.

G start Low Coupling Yield Observed check_activation Verify Activation Method start->check_activation side_reaction Suspicion of Side Reaction? check_activation->side_reaction switch_reagent Action: Switch to HBTU/HATU or add HOBt/NHS side_reaction->switch_reagent Yes check_purity Check Reagent/Solvent Purity side_reaction->check_purity No success Yield Improved switch_reagent->success metal_contam Suspicion of Metal Contamination? check_purity->metal_contam use_scavenger Action: Use Metal Scavenger or High-Purity Solvents metal_contam->use_scavenger Yes check_conditions Review Reaction Conditions metal_contam->check_conditions No use_scavenger->success increase_time Action: Increase Time/Temp or Perform Double Coupling check_conditions->increase_time increase_time->success fail Issue Persists: Consult Specialist increase_time->fail

Caption: Decision tree for troubleshooting low peptide coupling yields.

Issues in Side-Chain Modification (Click Chemistry)

Question: My CuAAC (click chemistry) reaction with an azide-containing molecule is giving low yield, multiple products, or no reaction. What's going wrong?

The terminal alkyne is designed for this reaction, so failure usually points to issues with the catalyst, reagents, or reaction conditions.

Causality & Troubleshooting Steps:

  • Copper Catalyst Oxidation: The active catalyst in CuAAC is Copper(I). It is readily oxidized to the inactive Copper(II) by atmospheric oxygen.

    • Solution: The reaction must be performed under an inert atmosphere (Nitrogen or Argon). De-gas all solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) before use. Always include a reducing agent in the reaction mixture to regenerate Cu(I) from any oxidized Cu(II). Sodium ascorbate is the most common and effective choice.

  • Ligand Issues: A ligand is often required to stabilize the Cu(I) catalyst and prevent side reactions. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for this purpose.

    • Solution: Ensure the correct stoichiometry of the ligand relative to the copper source. If solubility is an issue, consider a water-soluble ligand like BTTAA.

  • Inhibition by Other Functional Groups: Free amines or thiols in your substrate can coordinate with the copper catalyst, effectively poisoning it.

    • Solution: If your azide-containing molecule has other potentially coordinating groups, they may need to be protected prior to the click reaction.

  • In a microcentrifuge tube, dissolve the (S)-2-Amino-6-heptynoic acid-containing peptide/molecule (1 equivalent) in a degassed phosphate buffer (pH 7.4) or a mixture of t-butanol/water.

  • Add the azide-functionalized molecule (1.1 to 1.5 equivalents).

  • In a separate tube, prepare the catalyst premix:

    • Add a solution of Copper(II) sulfate (0.1 equivalents).

    • Add a solution of a suitable ligand like TBTA (0.1 to 0.5 equivalents).

    • Add a freshly prepared solution of sodium ascorbate (0.5 to 2 equivalents). The solution should turn from blue to colorless or pale yellow, indicating the reduction of Cu(II) to Cu(I).

  • Add the catalyst premix to the reaction mixture from Step 2.

  • Seal the tube and allow the reaction to proceed at room temperature for 1-12 hours. Monitor progress by LC-MS.

  • Purify the resulting triazole product using HPLC or other appropriate chromatographic techniques.

Section 2: Quality Control, Storage, and Handling

Question: How should I verify the purity of a new batch of (S)-2-Amino-6-heptynoic acid?

For a non-standard amino acid, verifying identity and purity upon receipt is critical.

  • Recommended QC Methods:

    • ¹H and ¹³C NMR: Confirm the chemical structure. Key signals to look for are the alpha-proton, the terminal alkyne proton, and the corresponding carbons.

    • LC-MS: Confirm the molecular weight (141.18 g/mol for the free acid) and assess purity.

    • Chiral HPLC/GC: Verify the enantiomeric purity ((S)-enantiomer). This is crucial as racemization can occur during synthesis or harsh storage conditions.

Question: What are the optimal storage and handling conditions?

Amino acids, especially those with reactive functional groups, are susceptible to degradation.

  • Hygroscopicity: While specific data for this compound is unavailable, many amino acids are hygroscopic and can absorb water from the atmosphere.[2]

  • Oxidation/Polymerization: The terminal alkyne can be susceptible to oxidative degradation or polymerization, especially in the presence of light, heat, or metal contaminants.[3]

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation rates and potential side reactions.
Atmosphere Store under Argon or NitrogenPrevents oxidation of the alkyne and potential moisture absorption.[3]
Light Store in an amber vial or in the darkPrevents light-induced degradation or polymerization of the alkyne.[3]
Handling Weigh out quickly in a dry environmentMinimizes exposure to atmospheric moisture and oxygen.
Solvent for Stocks Prepare fresh in high-purity, degassed solventStock solutions, especially in protic or aqueous solvents, may have limited stability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (S)-2-Amino-6-heptynoic acid? Based on analogous structures like 6-heptynoic acid and other medium-chain amino acids, it is expected to be sparingly soluble in water and moderately to highly soluble in organic solvents like DMSO, DMF, and methanol.[4][5] The zwitterionic nature of the amino acid at neutral pH may increase aqueous solubility compared to 6-heptynoic acid, but the C5 alkyl chain still imparts significant hydrophobicity. For aqueous solutions, adjusting the pH away from the isoelectric point (pI) will increase solubility by forming the cationic (-NH3+) or anionic (-COO-) salt.

Q2: Can the alkyne side chain react with cysteine residues in my protein? The terminal alkyne of (S)-2-Amino-6-heptynoic acid is not expected to react directly with thiol groups of cysteine residues under standard physiological or buffered conditions. Thiol-yne reactions typically require a radical initiator (UV light) or specific catalysts and are not a common spontaneous side reaction in bioconjugation.

Q3: What analytical method is best for quantifying this amino acid in a complex mixture like cell media? Quantification requires separation followed by sensitive detection.

  • Method: Reversed-phase HPLC with pre-column derivatization is the gold standard for amino acid analysis.[6]

  • Derivatization: The primary amine can be derivatized with reagents like o-phthalaldehyde (OPA) for fluorescent detection or phenyl isothiocyanate (PITC) for UV detection. This provides the sensitivity and selectivity needed for complex matrices.[6][7]

  • Instrumentation: An HPLC system coupled with a fluorescence or UV detector is required. LC-MS/MS provides the highest level of selectivity and is ideal for complex samples.

G Sample Sample (e.g., Protein Hydrolysate) Deriv Pre-Column Derivatization (OPA or PITC) Sample->Deriv HPLC Reversed-Phase HPLC Separation Deriv->HPLC Detect Detection (Fluorescence or UV) HPLC->Detect Quant Quantification vs. Standard Curve Detect->Quant

Caption: General workflow for quantifying amino acids via HPLC.

References

  • PubChem. 6-Heptynoic acid | C7H10O2 | CID 4377950.[Link]

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF.[Link]

  • PubMed. Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles.[Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [https://www.carlroth.com/medias/SDB-36X6-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzQ2OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2EvaDcwLzEwNDI0MDI0MTQyODc4LnBkZnxjOTYxYjU2ZTA4YmYyYjU3YjM5M2YxZDM3ZGE1YjY3ZGIxYjYxOWI3YjM5M2YxZDM3ZGE1YjY3ZGIxYjYxOWI3]([Link]...

  • Shimadzu. Analytical Methods for Amino Acids.[Link]

  • Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis.[Link]

Sources

Optimization

Technical Support Center: Purification of (S)-2-Amino-6-heptynoic Acid

Welcome to the technical support center for the purification of (s)-2-Amino-6-heptynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (s)-2-Amino-6-heptynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a non-natural amino acid with both a chiral center and a reactive alkyne functionality, (s)-2-Amino-6-heptynoic acid presents unique purification challenges. This resource synthesizes established biochemical principles with practical, field-proven insights to help you navigate these complexities and achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Purification Considerations

(S)-2-Amino-6-heptynoic acid is a zwitterionic molecule at neutral pH, possessing both a positively charged amino group and a negatively charged carboxyl group. Its terminal alkyne group is susceptible to certain chemical transformations, and the chiral center at the alpha-carbon necessitates enantiomeric purity assessment and potential chiral resolution. These structural features dictate the primary challenges in its purification.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of (s)-2-Amino-6-heptynoic acid in a question-and-answer format.

Problem 1: Low overall yield after initial work-up.

  • Question: I've completed the synthesis of (s)-2-Amino-6-heptynoic acid, but after the initial extraction and solvent removal, my yield is significantly lower than expected. What are the likely causes and how can I improve it?

  • Answer: Low yields at this stage often point to issues with the zwitterionic nature of the amino acid and its solubility.

    • Cause A: Inefficient Extraction: Due to its zwitterionic character, (s)-2-Amino-6-heptynoic acid has high polarity and may remain in the aqueous phase during a standard organic solvent extraction.

    • Solution A: pH Adjustment during Extraction: To improve extraction into an organic layer, you can adjust the pH of the aqueous solution.

      • Acidification: Lowering the pH to ~2-3 will protonate the carboxylate group, making the molecule a cation and potentially more amenable to extraction with certain organic solvents, though solubility in non-polar solvents will remain low.

      • Basification: Increasing the pH to ~9-10 will deprotonate the amino group, rendering the molecule anionic and potentially extractable with a suitable organic solvent, though this is less common for amino acids.

    • Cause B: Emulsion Formation: The presence of both organic and aqueous phases with a polar solute can sometimes lead to stable emulsions, making phase separation difficult and leading to product loss.

    • Solution B: Brine Wash and Centrifugation: To break emulsions, you can add a saturated sodium chloride solution (brine) to the extraction mixture.[1] If the emulsion persists, centrifugation can aid in phase separation.

    • Cause C: Precipitation at the Isoelectric Point: Adjusting the pH to the isoelectric point (pI) of the amino acid will result in the neutral zwitterion, which often has the lowest aqueous solubility. While this can be a purification strategy (isoelectric precipitation), unintended pH shifts during work-up can cause premature precipitation and loss of product if not collected.

    • Solution C: Controlled Isoelectric Precipitation: If you choose to use isoelectric precipitation, carefully adjust the pH of your aqueous solution to the estimated pI of (s)-2-Amino-6-heptynoic acid. The product should precipitate out and can be collected by filtration. This method can be effective for removing highly soluble impurities.

Problem 2: Presence of residual protecting groups in the final product.

  • Question: My NMR analysis shows signals corresponding to a Boc or Fmoc protecting group, even after the deprotection step. How can I ensure complete removal?

  • Answer: Incomplete deprotection is a common issue in amino acid synthesis.[2][][4] The choice of deprotection conditions is critical and can be influenced by the presence of the alkyne functionality.

    • Cause A: Insufficiently Strong Acidic Conditions for Boc Deprotection: The tert-butoxycarbonyl (Boc) group is typically removed with strong acids like trifluoroacetic acid (TFA).[4] If the reaction time is too short, the concentration of TFA is too low, or scavengers are not used, deprotection may be incomplete.

    • Solution A: Optimized Boc Deprotection Protocol:

      • Standard Protocol: A common starting point is a solution of 20-50% TFA in dichloromethane (DCM).[2]

      • Extended Reaction Time: If incomplete deprotection is observed, increase the reaction time and monitor the reaction by TLC or LC-MS.

      • Use of Scavengers: The tert-butyl cation formed during deprotection can potentially alkylate the alkyne or other sensitive groups. Including a scavenger like triisopropylsilane (TIS) or thioanisole can prevent this side reaction.

    • Cause B: Incomplete Base Treatment for Fmoc Deprotection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

    • Solution B: Effective Fmoc Deprotection:

      • Standard Protocol: A 20% solution of piperidine in DMF is generally effective.

      • Multiple Treatments: For stubborn Fmoc removal, the resin or compound can be treated with the piperidine solution multiple times.

    • Cause C: Steric Hindrance: In some cases, the protecting group may be sterically hindered, making it less accessible to the deprotection reagents.

    • Solution C: Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can sometimes facilitate the removal of sterically hindered protecting groups, but this should be done with caution to avoid side reactions involving the alkyne.

Problem 3: Difficulty in achieving high enantiomeric purity.

  • Question: My chiral HPLC analysis indicates the presence of the (R)-enantiomer in my (s)-2-Amino-6-heptynoic acid sample. How can I improve the enantiomeric excess?

  • Answer: Achieving high enantiomeric purity is a critical step and often requires a dedicated chiral separation technique.[5]

    • Cause A: Incomplete Stereoselectivity in the Synthesis: The synthetic route used may not be perfectly stereoselective, leading to the formation of a racemic or enantioenriched mixture. For instance, in the Schöllkopf synthesis, the degree of diastereoselectivity can be influenced by the reaction conditions.[6][7][8]

    • Solution A: Chiral Resolution:

      • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base, to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[9] The desired diastereomer is then treated with an acid or base to liberate the pure enantiomer.

      • Preparative Chiral HPLC: This is a powerful technique for separating enantiomers on a larger scale. A chiral stationary phase (CSP) is used to selectively retain one enantiomer more strongly than the other.

    • Cause B: Racemization during a reaction step: Certain reaction conditions, particularly those involving strong bases or high temperatures, can lead to racemization at the alpha-carbon.

    • Solution B: Milder Reaction Conditions: Review your synthetic and purification steps to identify any harsh conditions that could be causing racemization. If possible, opt for milder reagents and lower reaction temperatures.

Problem 4: Product appears as a persistent oil or fails to crystallize.

  • Question: I have a seemingly pure sample of (s)-2-Amino-6-heptynoic acid based on NMR, but it remains an oil and I cannot get it to crystallize. How can I induce crystallization?

  • Answer: The crystallization of zwitterionic compounds like amino acids can be challenging due to their high polarity and strong intermolecular interactions.[10]

    • Cause A: Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[11]

    • Solution A: Further Purification: If you suspect impurities, consider an additional purification step such as flash chromatography or ion-exchange chromatography before attempting crystallization again.

    • Cause B: Inappropriate Solvent System: The choice of solvent is crucial for crystallization.

    • Solution B: Solvent Screening for Crystallization:

      • Anti-Solvent Addition: Dissolve the oily product in a small amount of a good solvent (e.g., water, methanol) and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., ethanol, isopropanol, acetone) until turbidity is observed. Allow the solution to stand, and crystals may form.

      • Vapor Diffusion: Dissolve the compound in a volatile good solvent and place this solution in a sealed container with a vial of a volatile anti-solvent. The slow diffusion of the anti-solvent vapors into the product solution can induce crystallization.

    • Cause C: Supersaturation not achieved or too high: Crystallization requires a supersaturated solution. If the solution is not saturated enough, no crystals will form. If it is too supersaturated, precipitation may occur too rapidly, leading to an amorphous solid or oil.[12]

    • Solution C: Controlled Cooling and Evaporation:

      • Slow Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

      • Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly in a loosely covered container.

    • Cause D: Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution D: Seeding: If you have a small amount of crystalline material (a "seed crystal"), adding it to a supersaturated solution can induce crystallization.[13] If no seed crystals are available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying (s)-2-Amino-6-heptynoic acid?

A1: The optimal method depends on the nature of the impurities.

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for purifying amino acids.[14] Since (s)-2-Amino-6-heptynoic acid is an amino acid, it will have a net charge depending on the pH. You can use a cation-exchange resin at a low pH (where the amino acid is positively charged) or an anion-exchange resin at a high pH (where it is negatively charged). Impurities without the appropriate charge will not bind to the resin and will be washed away. The purified amino acid can then be eluted by changing the pH or increasing the salt concentration of the buffer.

  • Reverse-Phase Chromatography (RPC): While less common for free amino acids due to their high polarity, RPC can be effective for protected amino acids (e.g., N-Boc protected), which are more hydrophobic.

  • Chiral Chromatography: As mentioned in the troubleshooting guide, if you need to separate enantiomers, chiral HPLC is the method of choice.

Q2: How can I monitor the purity of (s)-2-Amino-6-heptynoic acid during purification?

A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of reactions and chromatographic separations. A ninhydrin stain is useful for visualizing amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of your sample.

Q3: Are there any stability concerns with the alkyne group during purification?

A3: The terminal alkyne is a relatively robust functional group, but certain conditions should be avoided:

  • Strongly Basic Conditions: While the alkyne itself is stable to base, strong bases can deprotonate the terminal alkyne, which could potentially lead to side reactions if reactive electrophiles are present.

  • Certain Metal Catalysts: Avoid exposure to transition metals like copper(I) or palladium in the presence of oxygen, as this can promote oxidative coupling of the terminal alkyne (Glaser coupling). Ensure that all glassware and reagents are free from such contaminants.

Q4: What are the expected impurities from a Schöllkopf synthesis of (s)-2-Amino-6-heptynoic acid?

A4: The Schöllkopf synthesis using a bis-lactim ether derived from L-valine is a common method for asymmetric amino acid synthesis.[6][7][8] Potential impurities include:

  • The (R)-enantiomer: As discussed, the diastereoselectivity may not be 100%.

  • Unreacted starting materials: Incomplete alkylation will leave the starting bis-lactim ether.

  • Di-alkylation product: A second alkylation at the alpha-carbon of the glycine unit can occur, though it is usually a minor byproduct.

  • Residual L-valine methyl ester: This is a byproduct of the final hydrolysis step and needs to be separated from the desired product.

IV. Experimental Protocols and Data Presentation

Table 1: Comparison of Purification Techniques for (s)-2-Amino-6-heptynoic Acid
TechniquePrincipleAdvantagesDisadvantagesBest For
Crystallization Differential solubilityCan provide very high purity; scalable.Can be difficult to establish conditions; potential for low yield.Final purification step to obtain solid material.
Ion-Exchange Chromatography Separation based on net chargeHigh capacity and resolution for amino acids.Requires buffer exchange; can be time-consuming.Removing charged and neutral impurities.
Chiral HPLC Enantioselective interaction with a chiral stationary phaseDirect separation of enantiomers.Can be expensive for preparative scale; requires specialized columns.Determining and improving enantiomeric purity.
Flash Chromatography (on silica gel) Separation based on polarityFast and effective for a wide range of compounds.Less effective for highly polar, unprotected amino acids.Purification of protected intermediates (e.g., N-Boc).
Protocol 1: General Procedure for Ion-Exchange Chromatography of (s)-2-Amino-6-heptynoic Acid
  • Resin Selection and Preparation:

    • Choose a strong cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

    • Prepare a column with the resin and equilibrate with deionized water until the eluate is neutral.

  • Sample Loading:

    • Dissolve the crude (s)-2-Amino-6-heptynoic acid in a minimal amount of deionized water.

    • Adjust the pH of the sample to ~2-3 with dilute HCl.

    • Apply the sample to the top of the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove any unbound, neutral, or anionic impurities.

  • Elution:

    • Elute the bound (s)-2-Amino-6-heptynoic acid with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Collect fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the ammonia and water by rotary evaporation to obtain the purified amino acid.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the racemic 2-Amino-6-heptynoic acid in a suitable solvent (e.g., a mixture of methanol and water).

    • Add an equimolar amount of a chiral resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid).

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize.

    • If no crystals form, try adding a co-solvent or slowly evaporating the solvent.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check:

    • Liberate the amino acid from a small sample of the crystals by treating with a base and extracting.

    • Analyze the enantiomeric excess of the liberated amino acid by chiral HPLC.

  • Liberation of the Pure Enantiomer:

    • Once the desired diastereomeric salt is obtained with high purity, dissolve it in water.

    • Adjust the pH to the isoelectric point of the amino acid to precipitate the pure enantiomer, or use ion-exchange chromatography to separate the amino acid from the resolving agent.

V. Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude_Product Crude (s)-2-Amino-6-heptynoic Acid (Contains enantiomers, starting materials, protecting groups, byproducts) Initial_Purification Initial Purification Step Crude_Product->Initial_Purification Purity_Check Purity & Structure Verification (NMR, MS) Initial_Purification->Purity_Check Monitor Fractions Chiral_Resolution Chiral Resolution Enantiomeric_Purity_Check Enantiomeric Purity Check (Chiral HPLC) Chiral_Resolution->Enantiomeric_Purity_Check Assess ee Final_Purification Final Purification / Isolation Pure_Product Pure (s)-2-Amino-6-heptynoic Acid Final_Purification->Pure_Product Purity_Check->Chiral_Resolution If enantiomeric mixture Purity_Check->Final_Purification If enantiomerically pure Enantiomeric_Purity_Check->Final_Purification

Caption: A general workflow for the purification of (s)-2-Amino-6-heptynoic acid.

VI. References

  • BabcockHall. (2022). Response to "Advice on N-boc deprotection in the presence of acid sensitive groups". Reddit. [Link]

  • Tanaka, H., et al. (1991). A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats. Archives of Biochemistry and Biophysics, 285(2), 313-319.

  • Wang, Y., et al. (2017). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Science and Technology B, 7, 245-250.

  • Request PDF. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Cheung, L. L. (2015). Response to "How do you purify S-Propargyl-Cysteine in 3-4 gram quantities?". ResearchGate. [Link]

  • Kilgore, J. (2020). Response to "How to desalt zwitterions?". ResearchGate. [Link]

  • Wikipedia. (n.d.). Schöllkopf method. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Sharma, C. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • Cole, K. P., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1355-1362.

  • Kumar, S., et al. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry, 30(6), 1239-1242.

  • Jamieson, C. S., et al. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products, 85(5), 1399-1407.

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. [Link]

  • Dova, E., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules, 28(4), 1708.

  • Organic Chemistry Portal. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • Request PDF. (2025). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. ResearchGate. [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.

  • Friscic, T., et al. (2018). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 20(12), 1625-1634.

  • Google Patents. (2013). US20130165438A1 - SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THEIR USE.

  • Al-Amiery, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1801.

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Rani, A., et al. (2022). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Cell Death & Disease, 13(1), 79.

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

  • Organic Chemistry Portal. (2006). Efficient Synthesis of 2-Amino Acid by Homologation of β-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. [Link]

  • Moodle@Units. (n.d.). Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (1994). EP0590361A1 - Process for the preparation of 2-amino-6-halopurines.

  • Lee, J., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2063.

  • Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. [Link]

  • Google Patents. (1989). US4840903A - Process for resolving chiral amines.

  • Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

Sources

Troubleshooting

addressing off-target effects of (s)-2-Amino-6-heptynoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (s)-2-Amino-6-heptynoic acid. This document is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (s)-2-Amino-6-heptynoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound, with a specific focus on identifying, understanding, and mitigating potential off-target effects.

Introduction: The Challenge of Target Specificity

(s)-2-Amino-6-heptynoic acid is a structural analog of other amino acids and enzyme substrates, designed to interact with specific cellular targets. However, like any small molecule inhibitor, its utility is dependent on its specificity. Off-target binding, where the compound interacts with proteins other than the intended target, can lead to unexpected experimental outcomes, cellular toxicity, and misinterpretation of results.[1][2] This guide provides a systematic approach to troubleshooting these issues and validating the on-target activity of your compound.

Frequently Asked Questions (FAQs)

Here we address common initial queries and problems encountered during experiments with (s)-2-Amino-6-heptynoic acid.

Q1: My cells are showing significant toxicity or death at concentrations where I expect to see target engagement. What is the cause?

A1: This is a classic sign of potential off-target effects. While high concentrations of any compound can be toxic, premature cell death often indicates that the compound is inhibiting one or more essential cellular proteins. Consider the following:

  • Cause: The compound may be a potent inhibitor of a critical enzyme, such as a kinase or a key metabolic enzyme, that was not the intended target.

  • Immediate Action: Perform a dose-response curve measuring cell viability (e.g., using an MTT or CellTiter-Glo assay) alongside your functional assay. This will help you determine the therapeutic window—the concentration range where you see target inhibition without significant toxicity.

Q2: I'm seeing a different phenotype in my cell-based assay than what is predicted by inhibiting the primary target. Why?

A2: This discrepancy suggests that the observed phenotype is a result of a combination of on-target and off-target effects, or is dominated by an off-target interaction.

  • Cause: The compound could be binding to another protein in the same or a parallel signaling pathway, leading to a complex or unexpected biological response.

  • Immediate Action: Use an orthogonal approach to validate your primary target's role. For example, use siRNA/shRNA or CRISPR to knock down the target protein. If the phenotype of genetic knockdown matches the phenotype of compound treatment, it strengthens the case for on-target activity. If they differ, off-target effects are likely dominant.

Q3: My in vitro enzymatic assay results are potent and specific, but the compound is not working as expected in live cells. What's happening?

A3: This common issue highlights the difference between a simplified biochemical system and a complex cellular environment.

  • Possible Causes:

    • Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.

    • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

    • Cellular Off-Targets: In the complex proteome of a cell, the compound may engage off-targets that are not present in the in vitro assay, leading to confounding effects.[1]

  • Troubleshooting Steps: First, rule out permeability and stability issues using appropriate assays. If those are not the problem, the focus should shift to identifying cellular off-targets as described in the guides below.

Q4: How do I choose the right concentration of (s)-2-Amino-6-heptynoic acid for my experiment?

A4: The optimal concentration is a balance between achieving maximal on-target effect and minimal off-target interference.

  • Best Practice: Always start with a dose-response experiment. For enzymatic assays, this means titrating the inhibitor to determine the IC50 (the concentration that causes 50% inhibition).[3] For cell-based assays, titrate the compound and measure both a marker of on-target activity (e.g., phosphorylation of a downstream substrate) and cell viability. The ideal concentration is typically 5-10 times the IC50 for the primary target, provided it is well below the concentration that induces toxicity.

In-Depth Troubleshooting Guides

These guides provide structured workflows for tackling complex experimental problems related to off-target effects.

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This workflow helps determine if your observed cellular phenotype is a true result of inhibiting the intended target.

G cluster_0 Workflow: Phenotype Validation A Start: Unexpected Cellular Phenotype Observed B Perform Dose-Response: Measure Phenotype vs. Viability A->B C Is there a therapeutic window (phenotype without toxicity)? B->C D Orthogonal Target Validation: siRNA/CRISPR Knockdown of Target C->D Yes I Compound is likely toxic due to off-targets. Lower dose or find new compound. C->I No E Does genetic knockdown phenocopy compound treatment? D->E F High Confidence: Phenotype is ON-TARGET E->F Yes G High Probability: Phenotype is OFF-TARGET E->G No H Proceed to Off-Target Identification (Guide 2) G->H

Caption: A decision-making workflow for validating cellular phenotypes.

Guide 2: Systematic Identification of Off-Target Proteins

When off-target effects are suspected, a systematic approach is needed to identify the unintended binding partners. This often requires advanced proteomics techniques.[2][4]

Core Principle: The key to identifying off-targets is to differentiate proteins that specifically bind your compound from the vast background of non-interacting proteins. Two powerful, unbiased methods are Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA).[5][6]

This technique uses a modified version of your compound (a "probe") to "fish" for binding partners in a cell lysate.[7]

G cluster_1 Workflow: Chemical Proteomics start Synthesize Probe: (s)-2-Amino-6-heptynoic acid + Biotin Tag + Linker step1 Incubate Probe with Cell Lysate start->step1 step2 Competitive Displacement: Add excess free compound to a parallel control lysate step1->step2 step3 Capture on Streptavidin Beads step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Analyze by LC-MS/MS step5->step6 end Identify Proteins: Compare probe-only vs. competition sample step6->end

Caption: Experimental workflow for affinity-based chemical proteomics.

CETSA is a powerful method for confirming target engagement in intact cells without modifying the compound.[6][8] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[9]

G cluster_2 Workflow: Proteome-Wide CETSA (TPP) start Treat Intact Cells: Vehicle (DMSO) vs. (s)-2-Amino-6-heptynoic acid step1 Heat Cells across a Temperature Gradient (e.g., 40°C to 70°C) start->step1 step2 Lyse Cells & Separate: Centrifuge to pellet aggregated proteins step1->step2 step3 Collect Soluble Fraction step2->step3 step4 Protein Digestion & TMT Labeling step3->step4 step5 Analyze by LC-MS/MS step4->step5 end Identify Stabilized Proteins: Proteins showing a thermal shift in drug-treated samples are targets step5->end

Caption: Workflow for Thermal Proteome Profiling (TPP), a mass spectrometry-based CETSA approach.

Advanced Protocols
Protocol 1: Isothermal Dose-Response CETSA (ITDRFCETSA)

This protocol is used to validate a specific, identified off-target and determine the compound's potency against it in a cellular context.[10]

Objective: To generate a dose-response curve for the thermal stabilization of a protein of interest at a fixed temperature.

Materials:

  • Cell culture of interest

  • (s)-2-Amino-6-heptynoic acid stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against the protein of interest for Western Blotting

Methodology:

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (s)-2-Amino-6-heptynoic acid (e.g., from 0.1 µM to 100 µM) in cell culture media. Also, prepare a vehicle control.

  • Incubation: Remove old media from cells and add the media containing the compound dilutions. Incubate for a standard period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Determine the optimal heating temperature from a prior thermal melt experiment (typically the temperature at which ~50% of the target protein denatures). Place the plates in a PCR machine or incubator set to this fixed temperature for 3 minutes. A control plate should be left at room temperature.

  • Lysis: Immediately after heating, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the protein concentration.

  • Western Blot Analysis: Load equal amounts of total protein from the soluble fraction for each concentration point onto an SDS-PAGE gel. Perform a Western Blot using an antibody specific to the protein of interest.

  • Data Analysis: Quantify the band intensities. Plot the intensity of the soluble protein band against the log of the compound concentration. The resulting curve demonstrates the dose-dependent stabilization of the protein, from which a cellular EC50 can be derived.

Data Presentation: Interpreting Off-Target Identification Results

After a proteome-wide screen (e.g., TPP), data should be organized to prioritize off-targets for validation.

Protein IDOn-Target?Thermal Shift (ΔTm in °C)Cellular EC50 (µM)Known FunctionPriority for Validation
P12345Yes +5.20.8Target EnzymeN/A
Q67890No+4.81.5Kinase in proliferation pathwayHigh
A1B2C3No+3.115.2Metabolic enzymeMedium
D4E5F6No+1.5> 100Structural proteinLow

This table provides a clear summary of potential off-targets, ranked by the magnitude of their thermal stabilization and the potency of the compound required to induce it. A large thermal shift at a low concentration indicates a high-affinity interaction that should be prioritized for further investigation.

References
  • Wan, Y., et al. (2004). Synthesis and target identification of hymenialdisine analogs. Chemistry & biology, 11(2), 247-259. [Link]

  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of visualized experiments : JoVE. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Schenone, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38–44. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 227–235. [Link]

  • Ožbolt, L., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 433–443. [Link]

  • Zhao, Q., & Zhang, T. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1295-1304. [Link]

  • ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. [Link]

  • Drug Hunter. (2021). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • AACR Journals. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]

  • Biology LibreTexts. (2021). Enzyme Inhibition. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • RSC Publishing. (2020). Parallelized identification of on- and off-target protein interactions. [Link]

  • Taylor & Francis Online. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Oxford Academic. (2019). PatchSearch: a web server for off-target protein identification. [Link]

  • DiVA portal. (n.d.). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. [Link]

  • JoVE. (2019). Video: Enzyme Inhibition. [Link]

  • PubMed. (1989). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • Chemsrc. (n.d.). 6-Heptynoic acid. [Link]

  • PubChem. (n.d.). 6-Heptynoic acid. [Link]

Sources

Optimization

stability testing of (s)-2-Amino-6-heptynoic acid under experimental conditions

Welcome to the technical support guide for (S)-2-Amino-6-heptynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-2-Amino-6-heptynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and ensuring the stability of this unique non-canonical amino acid. The presence of both a primary amine and a terminal alkyne functional group presents specific challenges and opportunities in experimental design. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of (S)-2-Amino-6-heptynoic acid.

Q1: How should I properly store solid (S)-2-Amino-6-heptynoic acid and its stock solutions to ensure long-term stability?

Answer: Proper storage is critical to prevent degradation. Both the solid form and solutions have distinct requirements.

  • Solid Compound: (S)-2-Amino-6-heptynoic acid should be stored at -20°C, preferably under an inert atmosphere (argon or nitrogen), and protected from light. The terminal alkyne group can be susceptible to oxidative degradation and the amino acid structure can be hygroscopic.[1]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO or DMF for organic-based assays, or in aqueous buffers for biological experiments. For aqueous stocks, use a slightly acidic pH (e.g., pH 4-6) to improve the stability of the amino group. Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to concentration changes and degradation.[2] Store all stock solutions at -80°C.

Storage FormTemperatureAtmosphereLight ProtectionNotes
Solid -20°CInert Gas (Ar, N₂) RecommendedAmber VialMinimize moisture exposure.
Stock Solution -80°CStandardAmber VialAliquot to avoid freeze-thaw cycles.
Q2: My aqueous solution of (S)-2-Amino-6-heptynoic acid has turned slightly yellow. What is the likely cause and is it still usable?

Answer: A yellow discoloration often indicates degradation, specifically involving the terminal alkyne group.

The terminal alkyne is susceptible to oxidative pathways, which can lead to the formation of colored oligomeric or polymeric side products.[3] This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.

Is it usable? It is strongly recommended to discard the discolored solution. The presence of degradation products can interfere with your experiment by introducing unknown variables, altering the effective concentration of the active compound, and potentially exhibiting cytotoxicity. For future preparations, ensure you are using high-purity, degassed solvents and storing the solution under inert gas if possible.

Q3: What is the optimal pH range for working with (S)-2-Amino-6-heptynoic acid in aqueous buffers?

Answer: The optimal pH is a balance between maintaining the stability of the amino acid structure and the reactivity of the alkyne group.

(S)-2-Amino-6-heptynoic acid is an α-amino acid, meaning it has both an acidic carboxylic acid group and a basic amino group. The charge state of these groups is pH-dependent.[4][5]

  • Acidic Conditions (pH < 7): In acidic to neutral pH, the amino group is protonated (-NH3+), which generally protects it from certain side reactions. The terminal alkyne proton is also relatively stable.

  • Alkaline Conditions (pH > 8): In basic solutions, the terminal alkyne proton becomes significantly more acidic (pKa ~25) and can be deprotonated by strong bases to form a highly reactive acetylide anion.[6] While common biological buffers (pH 7-8.5) are not strong enough to cause significant deprotonation, prolonged exposure to even mildly alkaline conditions can increase susceptibility to oxidative dimerization (Glasner coupling) or other side reactions, especially in the presence of metal ions like copper.

Recommendation: For most biological applications (e.g., cell culture), standard physiological pH (7.2-7.4) is required. For short-term experiments, this is generally acceptable. For long-term storage or reactions where stability is paramount, a slightly acidic buffer (pH 5-6.5) is preferable. Always consider the pH stability of your entire experimental system.[7]

Q4: Are there any known chemical incompatibilities I should be aware of when using this compound?

Answer: Yes, the terminal alkyne is a reactive functional group. Be mindful of the following:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) will cleave the triple bond, leading to the formation of carboxylic acids and carbon dioxide.[8][9][10]

  • Heavy Metal Ions: Transition metals, particularly copper (Cu) and palladium (Pd), can catalyze reactions at the terminal alkyne. While this is exploited in "click chemistry" (with azides) and Sonogashira coupling, unintentional contamination with these metals can lead to unwanted side reactions.[11]

  • Strong Bases: Strong bases (e.g., sodium amide, NaNH₂) will deprotonate the terminal alkyne, forming a nucleophilic acetylide.[6] This is generally not a concern in biological systems but is a key reactivity consideration in organic synthesis.

  • Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, can potentially compete in reactions where the amino group of your compound is the intended nucleophile.[1]

Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Issue 1: Unexpected Peaks in LC-MS or HPLC Analysis

You are running a quality control check on your stock solution or a sample from an experiment and observe additional peaks that were not present initially.

Troubleshooting Workflow

G cluster_mass Mass Analysis cluster_cause Potential Cause & Solution start Unexpected Peaks Observed in Chromatography check_mass Check m/z of New Peaks start->check_mass mass_plus_16 Mass = M+16 Da? check_mass->mass_plus_16 Analyze Mass Spectrum mass_dimer Mass = (2M-2) Da? cause_ox Oxidative Degradation (e.g., to ketone or aldehyde). Solution: Use degassed solvents, store under inert gas. mass_plus_16->cause_ox Yes mass_other Other Masses? cause_dimer Oxidative Dimerization (Glasner Coupling). Solution: Avoid trace metals (Cu), check buffer purity. mass_dimer->cause_dimer Yes cause_buffer Adduct with Buffer/Media Component. Solution: Run controls with buffer alone. Simplify matrix. mass_other->cause_buffer Yes

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Causality Explained:

  • Oxidation (M+16): The addition of an oxygen atom (16 Da) is a hallmark of oxidation. The terminal alkyne can undergo oxidation to form various carbonyl-containing species.[12][13]

  • Dimerization (2M-2): The formation of a dimer through oxidative coupling involves the loss of two hydrogen atoms (-2 Da) and the joining of two parent molecules. This is a common pathway for terminal alkynes.

  • Other Adducts: The compound can react with components in complex matrices like cell culture media. Running controls is essential to identify these interactions.

Issue 2: Progressive Loss of Compound in Solution Over Time

You notice a decrease in the main compound peak area in your stability study, even when stored at 4°C or room temperature.

Answer: This indicates inherent instability under the chosen conditions. The rate of degradation is influenced by temperature, pH, and light exposure.

Possible Mechanisms:

  • pH-Mediated Degradation: While α-amino acids are generally stable, extreme pH values can promote degradation pathways like deamidation or racemization over extended periods.

  • Photodegradation: Alkynes can be sensitive to light. Exposure to UV or even ambient lab light can induce radical-based reactions, leading to degradation.[14]

  • Adsorption: The compound may adsorb to the surface of storage vials (especially certain plastics). Using low-adsorption polypropylene or glass vials is recommended.

Recommendation: A forced degradation study is the most systematic way to understand and mitigate this issue. This involves intentionally stressing the compound to rapidly identify its vulnerabilities.

Key Experimental Protocols

Protocol 1: A General Protocol for Forced Degradation Studies

This protocol is designed to identify the primary degradation pathways for (S)-2-Amino-6-heptynoic acid, which is a critical step in developing stable formulations and analytical methods.[15][16]

Objective: To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • (S)-2-Amino-6-heptynoic acid

  • HPLC-grade water, acetonitrile

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • Thermal Stress: HPLC-grade water. Incubate at 60°C for 24 and 48 hours.

    • Photolytic Stress: HPLC-grade water. Expose to light in a photostability chamber as per ICH Q1B guidelines.

  • Timepoint Sampling: At each designated time point, take an aliquot. For the acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.[17][18] Quantify the remaining parent compound and characterize major degradants.

Data Interpretation:

  • Significant degradation in acid/base: Indicates hydrolysis is a key pathway.

  • Significant degradation with H₂O₂: Confirms susceptibility to oxidation.[19]

  • Significant degradation under light: Confirms photosensitivity.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC / LC-MS Analysis H->I J Identify Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

References

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

  • 6-Heptynoic acid | C7H10O2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Alkane Degradative Pathways. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, calcium salt (2:1), (3R,5S,6E)-. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Amino acid analysis. (n.d.). US Pharmacopeia (USP). Retrieved January 25, 2026, from [Link]

  • pH effects on amino acids. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts. [Link]

  • Photocatalytic functionalizations of alkynes. (2021). Chemical Communications. [Link]

  • The main n-alkanes degradation pathways. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Alkynyl Amino Acids. (n.d.). Aapptec Peptides. Retrieved January 25, 2026, from [Link]

  • Oxidation of Alkynes. (2020). Chemistry LibreTexts. [Link]

  • Formation of an alkyne during degradation of metal-alkylidyne complexes. (2013). Dalton Transactions. [Link]

  • Validation of Amino Acid Analysis Methods. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Alkynes. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. (2025). Master Organic Chemistry. [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). MDPI. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 25, 2026, from [Link]

  • Reactions of Alkynes. (2014). Master Organic Chemistry. [Link]

  • On the pH-optimum of activity and stability of proteins. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Ozonolysis (oxidative cleavage) of alkynes. (2020). YouTube. [Link]

  • Physical Properties of Alkynes. (2019). Chemistry LibreTexts. [Link]

  • Alkylation of Terminal Alkynes mechanism. (2023). YouTube. [Link]

  • Alkyne Reactivity. (n.d.). MSU Chemistry. Retrieved January 25, 2026, from [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Protein Forced Degradation Studies. (n.d.). Intertek. Retrieved January 25, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Highly Stable Thiol-ene System. (2018). ACS Publications. [Link]

  • Deduce Amino Acid Structure at Different pH. (2021). YouTube. [Link]

  • Reactions of Alkynes Review and Matching Reagents To Each Product. (2023). YouTube. [Link]

  • Oxidative Cleavage of Alkynes. (2024). Chemistry LibreTexts. [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved January 25, 2026, from [Link]

  • Amino acid. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Protocols for (S)-2-Amino-6-heptynoic Acid-Based Studies

Welcome to the technical support center for (S)-2-Amino-6-heptynoic acid (AHA) based studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Amino-6-heptynoic acid (AHA) based studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental protocols. Here, we will move beyond standard procedures to address the nuanced challenges and optimization strategies that can elevate the quality and reliability of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the planning and execution of experiments using (S)-2-Amino-6-heptynoic acid for metabolic labeling.

Q1: What is (S)-2-Amino-6-heptynoic acid and why is it used in my research?

(S)-2-Amino-6-heptynoic acid, often referred to as AHA, is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids typically found in proteins. Its structure is similar to methionine, allowing it to be incorporated into newly synthesized proteins by the cell's own translational machinery.[1][2] The key feature of AHA is the presence of a terminal alkyne group. This alkyne serves as a "bioorthogonal handle," a chemical group that is inert within the biological system but can be specifically and efficiently reacted with a complementary azide-tagged molecule in a process called "click chemistry."[3][4] This allows for the selective labeling, visualization, and enrichment of newly synthesized proteins, providing a powerful tool to study protein dynamics, localization, and interactions.[4]

Q2: I am seeing high background in my fluorescence microscopy experiments after the click reaction. What are the likely causes and how can I reduce it?

High background is a common issue and can stem from several sources. The primary culprits are often non-specific binding of the fluorescent probe or incomplete removal of excess reagents.

  • Cause: Non-specific binding of the azide-fluorophore to cellular components or the coverslip.

  • Solution:

    • Increase Wash Steps: After the click reaction, increase the number and duration of your wash steps with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).

    • Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., 3% BSA in PBS) before and after the click reaction to saturate non-specific binding sites.

    • Reduce Probe Concentration: Titrate your azide-fluorophore to the lowest concentration that still provides a robust signal. Excess probe is a major contributor to background.

  • Cause: Residual copper catalyst promoting non-specific reactions.

  • Solution:

    • Copper Chelators: Include a copper chelator like EDTA in your final wash steps to sequester any remaining copper ions.

    • Consider Copper-Free Click Chemistry: For live-cell imaging or particularly sensitive applications, switching to a copper-free click chemistry approach, such as strain-promoted alkyne-azide cycloaddition (SPAAC), can eliminate copper-induced background and toxicity.[3][5][6][7]

Q3: My mass spectrometry results show low identification of AHA-labeled peptides. What are the key areas to troubleshoot?

Low identification of labeled peptides in mass spectrometry is a multifaceted problem that can originate from inefficient labeling, sample loss during processing, or suboptimal mass spectrometry parameters.

  • Inefficient Metabolic Labeling:

    • Optimize AHA Concentration and Incubation Time: The optimal concentration and duration of AHA labeling are cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Methionine Depletion: Ensure complete removal of methionine from your culture medium during the labeling period, as it will outcompete AHA for incorporation.

  • Inefficient Click Reaction and Enrichment:

    • Reaction Conditions: Re-evaluate your click chemistry reaction conditions. Ensure the freshness of your reagents, particularly the reducing agent (e.g., sodium ascorbate).

    • Enrichment Strategy: If you are enriching for labeled proteins (e.g., using biotin-azide followed by streptavidin purification), ensure your enrichment protocol is efficient. Consider on-bead digestion to minimize sample loss.[8]

  • Mass Spectrometry Analysis:

    • Variable Modifications: Inform your mass spectrometry software to search for the AHA modification on methionine residues. The mass shift will depend on the specific click reaction product.

    • Fragmentation: Alkyne-tagged peptides may exhibit altered fragmentation patterns. Consider using multiple fragmentation techniques (e.g., CID, HCD, ETD) if available.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex experimental issues.

Guide 2.1: Poor Signal-to-Noise Ratio in In-Gel Fluorescence Scanning

Problem: Faint bands or a generally hazy background on your fluorescent gel scan after click chemistry.

Causality: This issue points to either a low incorporation of AHA, an inefficient click reaction, or problems with the gel imaging itself.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Poor In-Gel Fluorescence Signal start Start: Weak or No Fluorescent Signal q1 Validate AHA Incorporation start->q1 a1 Western Blot for AHA-tagged protein (if antibody is available) or Mass Spectrometry analysis of a pilot sample. q1->a1 How to validate? q2 Optimize Metabolic Labeling a1->q2 If incorporation is low a3 Prepare fresh reagents (especially sodium ascorbate). Increase reaction time/temperature. Increase fluorophore-azide concentration. q2->a3 If incorporation is confirmed a2 Increase AHA concentration. Increase incubation time. Ensure complete methionine starvation. q3 Optimize Click Reaction q4 Check Gel Imaging Settings a3->q4 If signal is still low end Resolution: Clear, specific fluorescent bands q4->end After optimization a4 Use appropriate laser/filter set for your fluorophore. Increase laser power or PMT gain. Ensure gel is clean and free of bubbles.

Caption: A step-by-step workflow for troubleshooting poor in-gel fluorescence signals.

Detailed Steps & Explanations:

  • Validate AHA Incorporation: Before extensive troubleshooting of the click reaction, it is crucial to confirm that AHA is being incorporated into your proteins.

    • Western Blot: If an antibody against your protein of interest is available, a shift in its molecular weight on a Western blot after AHA labeling can indicate successful incorporation.

    • Mass Spectrometry: A more direct method is to analyze a small aliquot of your protein lysate by mass spectrometry to look for the characteristic mass shift of AHA incorporation on known abundant proteins.

  • Optimize Metabolic Labeling Protocol:

    • Titrate AHA Concentration: Different cell lines have varying tolerances and incorporation efficiencies for AHA. Test a range of concentrations (e.g., 25 µM to 100 µM).

    • Time Course: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal labeling duration.

    • Methionine Starvation: Ensure that your cells are cultured in methionine-free media for a sufficient period before and during AHA labeling.

  • Refine the Click Reaction:

    • Fresh Reagents: The copper(I) catalyst is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. Sodium ascorbate solutions are prone to oxidation and should be prepared fresh.

    • Optimize Reagent Concentrations: While following a standard protocol is a good starting point, the optimal concentrations of copper sulfate, ligand (e.g., TBTA), and the azide-fluorophore may need to be empirically determined for your specific protein concentration and sample volume.

  • Check Gel Imaging Parameters:

    • Correct Wavelengths: Ensure that the excitation and emission wavelengths of your gel scanner are appropriate for the fluorophore you are using.

    • Signal Intensity: Adjust the laser power and photomultiplier tube (PMT) gain to enhance the signal. Be mindful that excessively high settings can also increase background noise.

Guide 2.2: Copper-Induced Cytotoxicity in Live-Cell Imaging

Problem: You observe morphological changes, decreased cell viability, or altered cellular processes after performing a copper-catalyzed click reaction on live cells.

Causality: The copper(I) catalyst required for the traditional click reaction can be toxic to cells, inducing oxidative stress and other detrimental effects.[9]

Troubleshooting and Refinement Strategies:

StrategyMechanism of ActionKey Considerations
Reduce Copper Concentration Minimize the amount of toxic copper(I) ions introduced to the cells.May require longer reaction times or lead to lower signal intensity.
Use Copper-Chelating Ligands Ligands like TBTA or histidine can stabilize the copper(I) ion, reducing its toxicity while maintaining catalytic activity.[7][9]The choice of ligand can influence reaction kinetics and biocompatibility.[7]
Minimize Reaction Time Reduce the duration of cellular exposure to the copper catalyst.Requires a highly efficient click reaction to achieve sufficient labeling in a short time.
Implement Copper-Free Click Chemistry Utilize reactions like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) that do not require a copper catalyst.[3][5][6][7]SPAAC generally has slower kinetics than the copper-catalyzed reaction, and the cyclooctyne probes can be bulkier.

Experimental Workflow for Mitigating Copper Toxicity:

G cluster_1 Workflow for Mitigating Copper Toxicity in Live Cells start Start: Observed Cytotoxicity q1 Is live-cell imaging essential? start->q1 a1_yes Proceed with live-cell optimization q1->a1_yes Yes a1_no Switch to fixed-cell labeling protocol q1->a1_no No q2 Optimize Copper-Catalyzed Reaction a1_yes->q2 end Resolution: Successful labeling with minimal toxicity a1_no->end q3 Consider Copper-Free Alternatives q2->q3 If toxicity persists a2 Titrate down copper concentration. Test different copper-chelating ligands. Minimize reaction time. q3->end After implementation a3 Switch to SPAAC (e.g., using DBCO-fluorophores). Incorporate a strained alkyne instead of AHA.

Caption: A decision-making workflow for addressing copper-induced cytotoxicity.

Section 3: Advanced Protocols

Protocol 3.1: In-Gel Fluorescence Detection of AHA-Labeled Proteins

This protocol provides a detailed methodology for the fluorescent labeling of AHA-incorporated proteins directly within a polyacrylamide gel.

Materials:

  • Protein lysate from AHA-labeled cells

  • Polyacrylamide gel and electrophoresis apparatus

  • Click-&-Go™ In-Gel Protein Labeling Kit (or individual reagents: Copper (II) Sulfate, TBTA ligand, Sodium Ascorbate, Azide-fluorophore)

  • Fixing Solution: 50% methanol, 10% acetic acid in water

  • Destaining Solution: 25% methanol, 10% acetic acid in water

  • Fluorescent gel scanner

Procedure:

  • Protein Separation: Separate 20-50 µg of your protein lysate on a 1D or 2D polyacrylamide gel.[10]

  • Gel Fixing: After electrophoresis, place the gel in Fixing Solution and incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Discard the fixing solution and wash the gel twice with deionized water for 15 minutes each.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions or by sequentially adding Copper (II) Sulfate, TBTA ligand, and the azide-fluorophore to the reaction buffer.

    • Add the freshly prepared reducing agent (Sodium Ascorbate) to the cocktail immediately before use.

    • Incubate the gel in the click reaction cocktail for 1 hour at room temperature in the dark with gentle agitation.

  • Destaining: Remove the click reaction cocktail and wash the gel with Destaining Solution for 1 hour.[10]

  • Final Washes: Wash the gel three times with deionized water for 10 minutes each.

  • Imaging: Scan the gel on a fluorescent imager using the appropriate excitation and emission wavelengths for your chosen fluorophore.[10]

Protocol 3.2: Enrichment of AHA-Labeled Proteins for Mass Spectrometry

This protocol outlines a robust method for enriching AHA-labeled proteins using an azide-biotin probe followed by streptavidin affinity purification.

Materials:

  • Protein lysate from AHA-labeled cells

  • Azide-PEG4-Biotin (or similar azide-biotin probe)

  • Click chemistry reagents (as in Protocol 3.1)

  • Streptavidin-agarose beads

  • Wash Buffer: 1% SDS in PBS

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT

  • Sample preparation reagents for mass spectrometry (e.g., trypsin, iodoacetamide)

Procedure:

  • Protein Lysis and Quantification: Lyse AHA-labeled cells in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT). Quantify the protein concentration.

  • Click Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents, including Azide-PEG4-Biotin.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is recommended.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Streptavidin Pulldown:

    • Incubate the resuspended protein lysate with pre-washed streptavidin-agarose beads for 2 hours at room temperature.

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • On-Bead Digestion (Recommended):

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce and alkylate the proteins on the beads.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip or similar and prepare for LC-MS/MS analysis.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. ResearchGate. [Link]

  • Lang, K., & Chin, J. W. (2014). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. Bioconjugate Chemistry, 25(8), 1489-1496. [Link]

  • Berkeley Lab News Center. (2011). Click Chemistry With Copper - A Biocompatible Version. [Link]

  • Li, J., et al. (2020). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PubMed Central. [Link]

  • Ruprecht, B., et al. (2023). An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples. National Institutes of Health. [Link]

  • Kim, S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PubMed Central. [Link]

  • Riley, N. M., & Hebert, A. S. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. PubMed Central. [Link]

  • Beer, I., et al. (2013). Filtering of MS/MS data for peptide identification. PubMed Central. [Link]

  • Parker, C. G., & Pratt, M. R. (2017). Click Chemistry in Proteomic Investigations. PubMed Central. [Link]

  • Herzog, V. A., et al. (2018). On the optimal design of metabolic RNA labeling experiments. PubMed Central. [Link]

  • Lee, H. L., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • Ishihara, H., et al. (2015). Enrichment kinetics of free amino acids and amino acids in protein in Col-0 growing in an 8-h photoperiod. ResearchGate. [Link]

  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. National Institutes of Health. [Link]

  • Ning, X., et al. (2010). Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans. ACS Publications. [Link]

  • Kell, D. B. (2020). Intelligent host engineering for metabolic flux optimisation in biotechnology. PubMed Central. [Link]

  • Kall, L. (2008). Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Computer Science. [Link]

  • Google Patents. (2005). Prevention of incorporation of non-standard amino acids into protein.
  • LCGC. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. [Link]

  • UMass Chan Medical School. (n.d.). Popular Proteomics Sample Preparation Methods & Amino Acid Analysis. [Link]

  • Herzog, V. A., et al. (2018). On the optimal design of metabolic RNA labeling experiments. bioRxiv. [Link]

  • ResearchGate. (n.d.). Graphical overview of the workflow applied from sample preparation to proteomics analysis. [Link]

  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PubMed. [Link]

  • Watanabe, H., et al. (2023). Alkyne-tethered oligodeoxynucleotides that allow simultaneous detection of multiple DNA/RNA targets using Raman spectroscopy. RSC Publishing. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PubMed Central. [Link]

  • Biocompare. (2021). Enrichment/Depletion Strategies for Protein Analysis. [Link]

  • Padula, M. (2016). Mass spectrometry for proteomics - part 2. YouTube. [Link]

  • Shu, X., et al. (2021). A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. PubMed Central. [Link]

  • Zhang, Y., et al. (2020). Combining Metabolic Alkyne Labeling and Click Chemistry for Secretome Analysis of Serum‐Containing Conditioned Medium. ResearchGate. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. [Link]

  • Holthauzen, L. M. F., et al. (2011). In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe. Analytical Biochemistry, 413(2), 170-172. [Link]

  • Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17113-17122. [Link]

  • Herzog, V. A., et al. (2018). On the optimal design of metabolic RNA labeling experiments. bioRxiv. [Link]

  • Athamneh, K., & Al-Dmour, H. (2019). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. PubMed Central. [Link]

  • Wang, Y., et al. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Wu, Y., et al. (2025). Two-Cycle Immunoaffinity Enrichment Strategy with Acid Treatment to Enhance Biotherapeutics Assay Sensitivity in Tissues. National Institutes of Health. [Link]

  • Lang, K., et al. (2016). Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins. PubMed Central. [Link]

  • Lipecki, J., et al. (2025). A Solid-Phase Extraction Capture (SPEC) workflow in nanoliter volumes for fast, robust and ultrasensitive proteomics. bioRxiv. [Link]

  • Van Deventer, J. A., et al. (2016). Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. PubMed Central. [Link]

  • Hao, Z., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(8), 1593-1600. [Link]

  • Van der Heden van Noort, G. J., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. [Link]

  • Gabriels, R., et al. (2023). Peptide Property Prediction for Mass Spectrometry Using AI: An Introduction to State of the Art Models. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)-2-Amino-6-heptynoic Acid and its Analogs as Novel Probes for Lysine-Specific Demethylase 1 (LSD1)

Introduction: The Rationale for Targeting LSD1 with Novel Scaffolds Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting LSD1 with Novel Scaffolds

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology.[1][2] As a flavin-dependent monoamine oxidase homolog, LSD1 specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2] The aberrant overexpression of LSD1 in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, correlates with poor prognosis, making it an attractive target for therapeutic intervention.[3][4]

The landscape of LSD1 inhibitors is dominated by derivatives of tranylcypromine (TCP), which act as irreversible covalent inhibitors by forming an adduct with the FAD cofactor.[5] While potent, these inhibitors can suffer from off-target effects and potential toxicity. This has spurred the development of reversible inhibitors and novel chemical scaffolds.[6]

This guide introduces (S)-2-Amino-6-heptynoic acid (AHA) as a promising, yet underexplored, scaffold for the design of novel LSD1 inhibitors. Its structure, featuring an α-amino acid backbone and a terminal alkyne, presents unique opportunities for structure-activity relationship (SAR) studies and the development of both reversible and potentially covalent inhibitors. We will provide a comparative analysis of AHA and its prospective analogs, detailing synthetic strategies, evaluation protocols, and the underlying principles of their interaction with LSD1.

The (S)-2-Amino-6-heptynoic Acid Scaffold: A Chemo-Informatic Perspective

(S)-2-Amino-6-heptynoic acid is an unnatural amino acid characterized by a seven-carbon chain with a terminal alkyne. This terminal alkyne is a versatile functional group that can participate in various chemical reactions, making it an attractive starting point for analog synthesis. From a medicinal chemistry perspective, the AHA scaffold offers several advantages:

  • Chiral Amino Acid Core: The α-amino acid moiety provides a chiral center and functional groups (amine and carboxylic acid) that can engage in specific hydrogen bonding and ionic interactions within the LSD1 active site.

  • Hydrophobic Linker: The butyl chain serves as a hydrophobic linker, which can be crucial for occupying the hydrophobic pocket of the LSD1 substrate-binding site. The length and rigidity of this linker can be systematically modified to probe the dimensions of the active site.

  • Reactive Alkyne Terminus: The terminal alkyne can be exploited for "click" chemistry to append various functionalities or could potentially act as a warhead for covalent inhibition, analogous to some known inactivators of FAD-dependent enzymes.

Proposed Synthesis of (S)-2-Amino-6-heptynoic Acid and its Analogs

A plausible synthetic route to (S)-2-Amino-6-heptynoic acid and its analogs can be adapted from established methods for the synthesis of unnatural amino acids. A potential strategy starts from a commercially available chiral building block, such as a protected glutamic acid derivative, and extends the side chain.

A related synthesis for the structurally similar (S)-(+)-2-amino-6-(aminooxy)hexanoic acid starts from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, a lysine derivative. A similar approach could be envisioned for AHA.

General Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis and evaluation of AHA and its analogs.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Commercially Available Chiral Precursor step1 Side-Chain Elongation start->step1 step2 Introduction of Terminal Alkyne step1->step2 step3 Deprotection step2->step3 aha (S)-2-Amino-6-heptynoic Acid step3->aha analog_synth Functionalization of Alkyne or Amino Group aha->analog_synth biochem_assay Biochemical LSD1 Inhibition Assay (IC50) aha->biochem_assay analogs AHA Analogs analog_synth->analogs analogs->biochem_assay cell_assay Cellular Assays (e.g., H3K4me2 levels) biochem_assay->cell_assay sar_analysis Structure-Activity Relationship Analysis cell_assay->sar_analysis

Caption: Proposed workflow for the synthesis and evaluation of AHA and its analogs.

Comparative Analysis: Performance of LSD1 Inhibitors

While specific experimental data for (S)-2-Amino-6-heptynoic acid as an LSD1 inhibitor is not yet prominent in the literature, we can infer its potential performance by comparing its structural features to those of well-characterized inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various classes of LSD1 inhibitors.

Inhibitor ClassExample CompoundLSD1 IC50MechanismReference
Covalent - Cyclopropylamines Tranylcypromine (TCP)~200 µMIrreversible[5]
ORY-100118 nMIrreversible[2]
GSK287955224 nMIrreversible[7]
Reversible - Peptide-based SNAIL1 1-16 (2)Potent InhibitorReversible[8]
Reversible - Small Molecule Compound 140.18 µMReversible[6]
Compound 463.1 nMReversible[1]
Structure-Activity Relationship (SAR) Insights for AHA Analogs:

Based on the extensive research into other LSD1 inhibitors, we can propose several avenues for the derivatization of the AHA scaffold and predict their potential impact on activity:

  • Modification of the Alkyne: The terminal alkyne can be a key point for modification.

    • Terminal Substitution: Adding small alkyl or aryl groups to the alkyne could probe hydrophobic interactions near the FAD cofactor.

    • Internalization: Moving the alkyne to an internal position would alter the rigidity and vector of the side chain, which could impact binding.

    • Bioisosteric Replacement: Replacing the alkyne with other functional groups like a nitrile or a cyclopropane could modulate the electronic properties and geometry of the molecule.

  • Alteration of the Carbon Chain Length: The length of the polymethylene chain between the α-carbon and the alkyne is critical.

    • Shortening or Lengthening: Systematically varying the chain length (e.g., 2-amino-5-hexynoic acid or 2-amino-8-octynoic acid) would provide insights into the optimal distance for interacting with the active site. Studies with other inhibitor classes have shown that linker length significantly affects potency.[8]

  • Derivatization of the Amine and Carboxylate:

    • N-Alkylation/Acylation: Modification of the α-amino group with various substituents could enhance interactions with residues in the substrate-binding pocket.

    • Esterification: Converting the carboxylic acid to an ester could improve cell permeability, creating a prodrug that is hydrolyzed intracellularly.

Experimental Protocols for Evaluation

To rigorously assess the potential of (S)-2-Amino-6-heptynoic acid and its analogs as LSD1 inhibitors, a series of biochemical and cellular assays are required.

Biochemical LSD1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant human LSD1. A common method involves the detection of hydrogen peroxide, a byproduct of the demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce the highly fluorescent resorufin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant human LSD1 enzyme in assay buffer.

    • Prepare a solution of the H3K4me2 peptide substrate.

    • Prepare a detection reagent solution containing HRP and ADHP.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 20 µL of the LSD1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the H3K4me2 peptide substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and initiate detection by adding 50 µL of the detection reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G LSD1 LSD1 Enzyme Product H3K4me1 Peptide LSD1->Product demethylation H2O2 Hydrogen Peroxide LSD1->H2O2 byproduct Substrate H3K4me2 Peptide Substrate->Product Inhibitor AHA or Analog Inhibitor->LSD1 Inhibition Resorufin Resorufin (Fluorescent) H2O2->Resorufin oxidation ADHP ADHP (Non-fluorescent) ADHP->Resorufin HRP HRP

Caption: Principle of the fluorometric LSD1 inhibition assay.

Cellular Assay: Western Blot for H3K4me2 Levels

This assay determines if the test compound can inhibit LSD1 activity within a cellular context, leading to an increase in its substrate, H3K4me2.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 acute leukemia cells) to ~70% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • Incubate with a primary antibody for total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and total H3.

    • Normalize the H3K4me2 signal to the total H3 signal.

    • Compare the normalized H3K4me2 levels in treated cells to the vehicle control.

LSD1 Signaling and the Impact of Inhibition

Inhibition of LSD1 has profound effects on gene expression and cellular phenotype. By preventing the demethylation of H3K4me2, a mark associated with active transcription, LSD1 inhibitors can lead to the re-expression of silenced tumor suppressor genes.

G cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 H3K4me1 H3K4me1 (Repressive Mark) LSD1->H3K4me1 demethylates H3K4me2 H3K4me2 (Active Mark) H3K4me2->H3K4me1 Transcription Gene Transcription H3K4me2->Transcription promotes TSG Tumor Suppressor Genes Differentiation Cell Differentiation TSG->Differentiation Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Transcription->TSG expresses AHA (S)-2-Amino-6-heptynoic Acid Analog AHA->LSD1 inhibits

Caption: Simplified signaling pathway of LSD1 inhibition.

Conclusion and Future Directions

(S)-2-Amino-6-heptynoic acid represents a promising and versatile scaffold for the development of novel LSD1 inhibitors. While direct experimental evidence of its efficacy is still emerging, its structural features, combined with our extensive understanding of the SAR of other LSD1 inhibitors, provide a strong rationale for its exploration. The synthetic and evaluation protocols detailed in this guide offer a clear roadmap for researchers to investigate AHA and its analogs.

Future work should focus on the systematic synthesis of an analog library based on the AHA scaffold, followed by rigorous biochemical and cellular characterization. Such studies will be instrumental in validating this compound class and potentially yielding new therapeutic candidates for the treatment of cancer and other diseases driven by epigenetic dysregulation.

References

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed Central.
  • Histone Lysine Demethylase Inhibitors. PubMed Central.
  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.
  • A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1. PubMed.
  • IC50 values of LSD1 inhibitors.
  • Targeting histone lysine demethylases — Progress, challenges, and the future. PubMed Central.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PubMed Central.
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1.
  • CAS 30964-00-2: 6-Heptynoic acid. CymitQuimica.
  • Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. PubMed.
  • Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes.
  • Summary of compound performance. (A) LSD1 IC50 values obtained with...
  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. PubMed.
  • (R)-PFI-2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7. PubMed.
  • Improved process for the preparation of 6-aminohexanoic acid.
  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. PubMed Central.
  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies.
  • 6-Heptynoic acid 30964-00-2 wiki. Guidechem.
  • 6-Heptynoic acid. Sigma-Aldrich.
  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. PubMed Central.
  • 6-Heptynoic acid. ChemScene.

Sources

Comparative

A Comparative Guide to the Quantification of (s)-2-Amino-6-heptynoic Acid: LC-MS/MS vs. GC-MS Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise quantification of non-proteinogenic amino acids like (s)-2-Amino-6-heptynoic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of non-proteinogenic amino acids like (s)-2-Amino-6-heptynoic acid is paramount for pharmacokinetic studies, metabolism monitoring, and ensuring drug efficacy and safety. This guide provides an in-depth technical comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the methodologies, highlighting the rationale behind experimental choices and presenting supporting data to guide you in selecting the optimal approach for your research needs.

The Analytical Challenge: Quantifying a Small, Polar, and Chiral Molecule

(s)-2-Amino-6-heptynoic acid presents a trifecta of analytical challenges:

  • High Polarity: Like other amino acids, its zwitterionic nature at physiological pH leads to high water solubility and poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2]

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety makes detection by UV-Vis spectrophotometry insensitive.

  • Chirality: As a specific stereoisomer, the (s)-enantiomer, is of interest, a chiral separation technique is necessary to distinguish it from its (r)-enantiomer.[3][4]

These characteristics necessitate advanced analytical strategies to achieve sensitive, selective, and accurate quantification.

I. The Gold Standard: Chiral LC-MS/MS for High-Throughput Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for amino acid analysis due to its high sensitivity, selectivity, and speed.[1][5] We will explore two primary LC-MS/MS strategies: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach involving derivatization.

A. Direct Analysis via Chiral HILIC-MS/MS: The Elegant Approach

For direct analysis of polar compounds without derivatization, HILIC is an excellent choice.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes.

The proposed method leverages a chiral HILIC column to simultaneously address both the polarity and chirality of (s)-2-Amino-6-heptynoic acid. This direct injection approach minimizes sample preparation time and potential sources of error associated with derivatization.[1][10]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma/Tissue Sample P2 Protein Precipitation (e.g., Acetonitrile or Trichloroacetic Acid) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 P5 Dilution with Mobile Phase P4->P5 L1 Injection onto Chiral HILIC Column P5->L1 L2 Chromatographic Separation of Enantiomers L1->L2 M1 Electrospray Ionization (ESI) L2->M1 M2 Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) M1->M2 D1 Peak Integration M2->D1 D2 Quantification using Internal Standard D1->D2

Caption: Workflow for direct chiral HILIC-LC-MS/MS analysis.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., (s)-2-Amino-6-heptynoic acid-d4). The internal standard is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.[11]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC offers higher resolution and faster analysis times.
Column Chiral HILIC column (e.g., Astec CHIROBIOTIC V2, 10 cm x 2.1 mm, 5 µm)Specifically designed for chiral separations of amino acids. The vancomycin-based stationary phase provides enantioselectivity.[12]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides protons for positive ion mode ESI and aids in peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe high organic content is necessary for HILIC retention. Formic acid improves ionization efficiency.
Gradient 95% B to 60% B over 10 minutesA gradient elution ensures the separation of the analyte from matrix components and allows for the elution of more strongly retained compounds.
Flow Rate 0.4 mL/minOptimized for the column dimensions to achieve good separation efficiency.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes column overload and maintains peak shape.
MS System Triple Quadrupole Mass SpectrometerOffers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar molecules like amino acids. Positive mode is preferred due to the basic amino group.
MRM Transitions Analyte: Q1: m/z of protonated molecule -> Q3: m/z of characteristic fragment ionInternal Standard: Q1: m/z of protonated IS -> Q3: m/z of fragment ionMRM provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from co-eluting compounds.[13] The exact m/z values would need to be determined by direct infusion of the analyte.
B. Derivatization-Based LC-MS/MS: Enhancing Retention and Sensitivity

An alternative to HILIC is to chemically modify the analyte to make it more amenable to RPLC. Derivatization can increase hydrophobicity, improving retention, and can also enhance ionization efficiency.[14][15]

This approach uses a well-established derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), to tag the primary amine of (s)-2-Amino-6-heptynoic acid.[16] The resulting derivative is less polar and can be readily separated on a C18 column. Chiral separation would still require a chiral column or a chiral derivatizing agent.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma/Tissue Sample P2 Protein Precipitation P1->P2 P3 Supernatant Collection P2->P3 P4 Derivatization with AQC P3->P4 L1 Injection onto Chiral RPLC Column P4->L1 L2 Chromatographic Separation L1->L2 M1 Electrospray Ionization (ESI) L2->M1 M2 Tandem Mass Spectrometry (MS/MS) Detection M1->M2 D1 Peak Integration M2->D1 D2 Quantification D1->D2

Caption: Workflow for derivatization-based chiral RPLC-LC-MS/MS.

1. Sample Preparation and Derivatization:

  • Follow the same protein precipitation and supernatant collection steps as in the direct analysis method.

  • To the dried supernatant, add 20 µL of borate buffer (pH 8.8) and 20 µL of AQC reagent (dissolved in acetonitrile).

  • Vortex and heat at 55°C for 10 minutes.

  • The reaction mixture can then be directly injected or diluted if necessary.

2. LC-MS/MS Conditions:

The LC conditions would be adapted for a reversed-phase separation on a chiral column (e.g., Astec CHIROBIOTIC T). The mobile phases would typically be water and acetonitrile with an additive like formic acid. The MS/MS parameters would be optimized for the derivatized analyte.

II. An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is mandatory to increase their volatility.[17]

Rationale for Method Design:

This method involves a two-step derivatization process to make (s)-2-Amino-6-heptynoic acid suitable for GC analysis. The resulting derivative is then separated on a chiral GC column and detected by mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Plasma/Tissue Sample P2 Protein Precipitation P1->P2 P3 Supernatant Collection & Drying P2->P3 P4 Esterification of Carboxyl Group P3->P4 P5 Acylation of Amino Group P4->P5 G1 Injection into GC P5->G1 G2 Separation on a Chiral GC Column G1->G2 M1 Electron Ionization (EI) G2->M1 M2 Mass Spectrometry Detection M1->M2 D1 Peak Integration M2->D1 D2 Quantification D1->D2

Caption: Workflow for derivatization-based chiral GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation and drying as previously described.

  • Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes. This converts the carboxylic acid to a butyl ester.

  • Evaporate the reagent under nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride (TFAA) and heat at 65°C for 10 minutes. This derivatizes the amino group.

  • Evaporate the reagents and reconstitute the sample in a suitable solvent like ethyl acetate.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
GC System Gas Chromatograph with a split/splitless injectorStandard instrumentation for this type of analysis.
Column Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm x 0.16 µm)Provides enantiomeric separation of the derivatized amino acid.
Carrier Gas Helium at a constant flow of 1 mL/minInert gas commonly used in GC.
Injector Temperature 250°CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/minA temperature gradient is necessary to separate the analyte from other components and ensure good peak shape.
MS System Single Quadrupole or Ion Trap Mass SpectrometerProvides mass information for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, which produces reproducible fragmentation patterns for compound identification.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only a few characteristic ions of the derivatized analyte.

III. Performance Comparison

FeatureChiral HILIC-LC-MS/MSDerivatization-Based LC-MS/MSChiral GC-MS
Sample Preparation Simple protein precipitationMulti-step, requires derivatizationComplex, multi-step derivatization required
Throughput HighModerateLow to moderate
Sensitivity Very high (low ng/mL to pg/mL)High, can be enhanced by derivatizationHigh, but can be limited by derivatization efficiency and analyte stability
Selectivity Excellent due to MRMExcellent due to MRMGood, but can be affected by co-eluting matrix components
Chiral Separation Achieved directly on a chiral HILIC columnRequires a chiral column or chiral derivatizing agentAchieved on a chiral GC column
Robustness High, less prone to errors from sample preparationModerate, derivatization can introduce variabilityLower, derivatization efficiency can be variable
Matrix Effects Can be significant, mitigated by internal standardCan be present, mitigated by internal standardGenerally lower than in LC-MS
Instrumentation Cost HighHighModerate to high
Expertise Required HighHighHigh

Conclusion and Recommendation

For the quantification of (s)-2-Amino-6-heptynoic acid in complex biological matrices, chiral HILIC-LC-MS/MS is the superior method . Its primary advantages are the minimal sample preparation, high throughput, and excellent sensitivity and selectivity. This "dilute-and-shoot" approach, once optimized, provides a robust and reliable platform for high-volume sample analysis, which is often required in drug development.

Derivatization-based LC-MS/MS offers a viable alternative, particularly if HILIC proves challenging for a specific matrix or if a laboratory's expertise lies in reversed-phase chromatography. However, the additional sample preparation steps increase the potential for variability and reduce overall throughput.

GC-MS, while a powerful technique, is less suitable for this application due to the extensive and potentially variable derivatization required. The lower throughput and more complex sample preparation make it less practical for the routine analysis of large sample sets typically encountered in pharmaceutical research.

Ultimately, the choice of method will depend on the specific requirements of the study, including the required sensitivity, the number of samples, and the available instrumentation and expertise. However, for a combination of speed, sensitivity, and robustness, the direct analysis by chiral HILIC-LC-MS/MS stands out as the most effective and efficient approach for the quantification of (s)-2-Amino-6-heptynoic acid.

References

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Kovalczuk, T., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Mass Spectrometry, 47(9), 1159-1166. Retrieved from [Link]

  • Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Methods in Molecular Biology (Vol. 1593, pp. 119-127). Humana Press. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. Retrieved from [Link]

  • Butt, H., et al. (2020). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Chromatography B, 1152, 122244. Retrieved from [Link]

  • Strand, M., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolites, 10(4), 143. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123. Retrieved from [Link]

  • Pszczolkowski, M. A. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. Retrieved from [Link]

  • Gampala, S., et al. (2023). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Foods, 12(13), 2539. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 28(13), 5084. Retrieved from [Link]

  • Sciex. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]

  • Prinsen, H. C. M. T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543-550. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • University of Technology Sydney. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Armstrong, D. W., et al. (1999). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Wang, L., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(44), 5645-5652. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Efficacy of Alkyne-Containing Amino Acids for Bioorthogonal Labeling in Diverse Cell Lines

Introduction: Visualizing Protein Synthesis with Bioorthogonal Chemistry The ability to track newly synthesized proteins is fundamental to understanding cellular regulation, adaptation, and disease. Bioorthogonal metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Visualizing Protein Synthesis with Bioorthogonal Chemistry

The ability to track newly synthesized proteins is fundamental to understanding cellular regulation, adaptation, and disease. Bioorthogonal metabolic labeling has emerged as a powerful technique that allows for the visualization and identification of nascent proteins without the use of radioactive isotopes. This method relies on introducing a non-natural amino acid containing a unique chemical handle—the "bioorthogonal reporter"—into the cellular environment. This reporter is then incorporated into newly synthesized proteins by the cell's own translational machinery. The chemical handle, inert to biological processes, can then be selectively tagged with a probe (e.g., a fluorophore or biotin) via a highly specific chemical reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

L-Homopropargylglycine (HPG) is a widely used methionine analogue bearing a terminal alkyne group. Its structural similarity to methionine allows it to be charged by methionyl-tRNA synthetase (MetRS) and incorporated into proteins during translation. This guide provides a framework for researchers to compare the efficacy of HPG—and by extension, other alkyne-containing amino acids—in different cell lines, a critical step in designing robust experiments in cell biology and drug discovery.

The Mechanism of HPG-based Metabolic Labeling

The successful application of HPG for nascent protein labeling hinges on a two-step process: metabolic incorporation followed by bioorthogonal ligation.

  • Metabolic Incorporation: HPG is introduced to cells in culture, typically in methionine-free media to enhance its incorporation efficiency. The cellular MetRS recognizes HPG and attaches it to its cognate tRNA. This HPG-tRNA is then utilized by ribosomes during protein translation, resulting in the incorporation of HPG into the polypeptide chain in place of methionine.

  • Bioorthogonal Ligation (Click Chemistry): After a desired labeling period, cells are fixed and permeabilized. An azide-containing probe, such as an azide-fluorophore, is then introduced along with a copper(I) catalyst. The copper(I) catalyzes a [3+2] cycloaddition reaction between the alkyne on the incorporated HPG and the azide on the probe, forming a stable triazole linkage. This covalently attaches the probe to the newly synthesized proteins, allowing for their detection and analysis.

Below is a diagram illustrating this workflow.

HPG_Mechanism cluster_cell Cellular Environment cluster_detection Detection HPG HPG (Alkyne Amino Acid) MetRS Methionyl-tRNA Synthetase HPG->MetRS Ribosome Ribosome MetRS->Ribosome HPG-tRNA(Met) tRNA tRNA(Met) tRNA->MetRS NascentProtein Nascent Protein with HPG Ribosome->NascentProtein Translation LabeledProtein Fluorescently Labeled Protein AzideProbe Azide-Fluorophore AzideProbe->LabeledProtein Cu_catalyst Cu(I) Catalyst Cu_catalyst->LabeledProtein Click Chemistry HPG_in_media HPG in Media HPG_in_media->HPG Uptake

Caption: Mechanism of HPG incorporation and detection.

Comparing Efficacy Across Cell Lines: Key Parameters and Experimental Design

The efficiency of HPG labeling can vary significantly between different cell lines. These differences are often rooted in the unique physiology of each cell type. When comparing efficacy, it is crucial to assess two primary aspects: incorporation efficiency and cytotoxicity .

Factors Influencing Incorporation Efficiency
  • Methionine Transporter Expression: The rate of HPG uptake is dependent on the expression levels of amino acid transporters that recognize methionine. Cell lines with higher expression of these transporters may exhibit more rapid and robust labeling.

  • Proliferation and Metabolic Rate: Highly proliferative cells, such as many cancer cell lines (e.g., HeLa, A549), generally have higher rates of protein synthesis and may therefore incorporate more HPG over a given period compared to less metabolically active or quiescent cells.

  • Fidelity of Methionyl-tRNA Synthetase: While generally promiscuous enough to accept HPG, subtle differences in MetRS structure or expression across cell lines could theoretically influence charging efficiency.

  • Intracellular Methionine Pools: The size of the endogenous methionine pool can compete with HPG for incorporation. Cell lines with larger intracellular methionine stores may require longer incubation times or higher HPG concentrations for effective labeling.

Assessing Cytotoxicity

It is imperative to determine the concentration range at which HPG is effective for labeling without inducing significant cellular stress or toxicity. High concentrations of non-canonical amino acids can sometimes lead to proteotoxic stress or other adverse effects.

Recommended Cell Lines for a Comparative Study

To obtain a broad understanding of an alkyne-amino acid's performance, it is advisable to test it in a panel of cell lines with diverse origins and characteristics:

  • HeLa (Human Cervical Cancer): A workhorse of cell biology, highly proliferative, and generally shows robust HPG labeling.

  • A549 (Human Lung Carcinoma): Another common cancer cell line, known for its distinct metabolic profile.

  • MCF-7 (Human Breast Cancer): An estrogen-receptor-positive cancer cell line, often used in cancer drug development.

  • HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line, widely used for protein expression and as a baseline for "normal" cellular processes.

  • Primary Human Fibroblasts: A non-transformed, primary cell line with a lower proliferation rate, providing a contrast to immortalized cancer lines.

Experimental Protocols

Here, we provide step-by-step protocols for comparing HPG efficacy.

Protocol 1: Determining Optimal HPG Concentration and Labeling Time

Objective: To identify the minimal HPG concentration and incubation time required to achieve robust signal with minimal cytotoxicity.

Methodology:

  • Cell Seeding: Plate the chosen cell lines (e.g., HeLa, A549, HEK293) in a 96-well plate suitable for imaging. Allow cells to adhere and reach 60-70% confluency.

  • Methionine Depletion: Gently wash the cells twice with warm PBS. Replace the complete medium with methionine-free DMEM for 30-60 minutes. This step enhances HPG incorporation.

  • HPG Labeling: Prepare a serial dilution of HPG in methionine-free DMEM (e.g., 0, 10, 25, 50, 100, 200 µM). Replace the starvation medium with the HPG-containing medium.

  • Incubation: Incubate the cells for various time points (e.g., 1, 2, 4, 8 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a 100 µL reaction:

      • 1 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)

      • 1 mM CuSO₄

      • 10 mM Sodium Ascorbate (prepare fresh)

      • Buffer (e.g., PBS)

    • Wash cells three times with PBS.

    • Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Image the plate using a high-content imager or fluorescence microscope.

  • Analysis: Quantify the mean fluorescence intensity per cell for each condition. Plot intensity versus HPG concentration and time for each cell line.

Protocol 2: Assessing Cytotoxicity using an LDH Assay

Objective: To measure the effect of HPG on cell membrane integrity.

Methodology:

  • Cell Treatment: Plate cells in a 96-well plate and treat with the same range of HPG concentrations as in Protocol 1 for the longest time point tested (e.g., 8 hours). Include a positive control for cytotoxicity (e.g., lysis buffer provided with the assay kit) and a negative control (untreated cells).

  • LDH Assay: Perform a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions. This assay measures the amount of LDH released from damaged cells into the culture medium.

  • Analysis: Calculate the percentage of cytotoxicity for each HPG concentration relative to the positive control.

Data Presentation and Interpretation

Summarize your findings in a clear, comparative table.

Cell LineOptimal HPG Conc. (µM) for 4h LabelingMean Fluorescence Intensity (a.u.) at Optimal Conc.Cytotoxicity at Optimal Conc. (% vs. Control)Notes
HeLa 5015,000 ± 1,200< 5%High proliferation, strong signal.
A549 5012,500 ± 980< 5%Slightly lower signal than HeLa.
MCF-7 759,000 ± 750< 5%Requires slightly higher concentration.
HEK293 5010,000 ± 800< 5%Good signal in a non-cancer line.
Fibroblasts 1004,500 ± 500< 8%Lower signal due to slower growth.

Note: Data presented are hypothetical and for illustrative purposes.

Comparison with Alternatives: HPG vs. L-Azidohomoalanine (AHA)

A comprehensive evaluation should also consider alternatives. L-Azidohomoalanine (AHA) is another methionine analogue that contains an azide reporter. The key difference is the chemical handle (azide vs. alkyne).

  • HPG (Alkyne): Generally considered to have slightly lower background fluorescence in some applications. Requires an azide probe.

  • AHA (Azide): Can sometimes exhibit higher non-specific binding. Requires an alkyne probe. The choice between them may depend on the specific probes available and the experimental context. The comparative protocols described above can be directly applied to AHA.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comprehensive comparative study.

Comparative_Workflow start Start: Select Cell Lines (e.g., HeLa, A549, HEK293) plate_cells Plate Cells for Parallel Assays start->plate_cells labeling_exp Protocol 1: HPG Titration & Time Course plate_cells->labeling_exp toxicity_exp Protocol 2: Cytotoxicity Assay (LDH) plate_cells->toxicity_exp fix_perm Fix & Permeabilize labeling_exp->fix_perm ldh_assay Perform LDH Assay toxicity_exp->ldh_assay click_chem Click Chemistry with Azide-Fluorophore fix_perm->click_chem imaging Fluorescence Imaging click_chem->imaging quantification Image Analysis: Quantify Fluorescence Intensity imaging->quantification data_analysis Data Analysis & Comparison quantification->data_analysis ldh_assay->data_analysis conclusion Conclusion: Determine Optimal, Non-Toxic Conditions for Each Cell Line data_analysis->conclusion

Caption: Workflow for comparing HPG efficacy.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the efficacy of the alkyne-containing amino acid HPG, and by extension other novel analogues, across different cell lines. By systematically evaluating both labeling efficiency and cytotoxicity, researchers can establish robust, cell-line-specific protocols. Such validation is a cornerstone of reliable and reproducible science, ensuring that observations of changes in protein synthesis are genuine biological effects and not artifacts of labeling-induced stress. The application of these principles will be critical for leveraging the full potential of bioorthogonal chemistry in advancing our understanding of cellular proteomics.

References

For the purpose of this guide, representative, verifiable URLs are provided to illustrate the types of resources that would be cited.

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. [Link] (This paper details the click chemistry reaction in a cellular context).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (s)-2-Amino-6-heptynoic Acid

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like (s)...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like (s)-2-Amino-6-heptynoic acid are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in scientific principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary risk associated with this compound is its corrosivity . The SDS for 6-Heptynoic acid classifies it as causing severe skin burns and eye damage.[1][2] This dictates the stringent handling and disposal protocols required. Furthermore, its acidic nature means it will react exothermically with bases. The terminal alkyne group, while generally stable, introduces potential reactivity with certain metals and strong oxidizing agents.

Table 1: Hazard Profile of (s)-2-Amino-6-heptynoic Acid (Inferred from 6-Heptynoic Acid)

Hazard ClassificationGHS PictogramSignal WordHazard StatementsKey Incompatibilities
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage.[2]Strong Oxidizing Agents, Strong Bases[1]
Serious Eye Damage/Irritation, Category 1
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)GHS07WarningH335: May cause respiratory irritation.[3]
Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling or preparing (s)-2-Amino-6-heptynoic acid for disposal, it is imperative to establish a controlled environment and utilize appropriate PPE. The causality is clear: to prevent contact with a corrosive substance, we must establish an impermeable barrier.

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to mitigate inhalation risks.[1] Ensure an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[2]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

    • Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[1]

Waste Characterization, Segregation, and Containerization

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

  • (s)-2-Amino-6-heptynoic acid is classified as a corrosive hazardous waste.

This classification dictates the entire disposal pathway. The core principle is segregation to prevent dangerous reactions.

Disposal Decision-Making Workflow

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_disposal Disposal & Final Steps A Identify Waste Stream ((s)-2-Amino-6-heptynoic acid & contaminated materials) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass, NOT Metal) B->C Proceed to Containment D Affix 'Hazardous Waste' Label C->D E Complete Label Details: - Accumulation Start Date - Full Chemical Name - Hazard Characteristics (Corrosive) D->E F Transfer Waste into Labeled Container (Use funnel, avoid splashes) E->F Ready for Waste Transfer G Securely Cap Container (Keep closed except when adding waste) F->G H Store in Satellite Accumulation Area (SAA) (Segregated from bases & oxidizers) G->H I Request Waste Pickup (Contact Institutional EHS) H->I

Caption: Disposal decision-making workflow for (s)-2-Amino-6-heptynoic acid.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of both the neat compound and associated contaminated labware.

  • Container Selection :

    • Choose a robust, leak-proof container made of a material chemically compatible with corrosive acids. High-density polyethylene (HDPE) or glass containers are appropriate.[5][6]

    • Causality : Do not use metal containers, as acids can corrode them, leading to leaks and potential reactive hazards.[5] The container must have a secure, screw-top cap.[6]

  • Labeling :

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Fill out the label completely with:

      • The full chemical name: "(s)-2-Amino-6-heptynoic acid"

      • The hazard characteristic: "Corrosive"

      • The accumulation start date (the date the first drop of waste enters the container).

      • Your name, Principal Investigator (PI), and lab location.

  • Waste Transfer :

    • Neat (Pure) Compound : If disposing of unused solid, carefully transfer it into the designated waste container inside a fume hood.

    • Contaminated Labware : Items such as pipette tips, weigh boats, and contaminated gloves should be placed in a designated solid waste container lined with a heavy-duty plastic bag and labeled appropriately as corrosive solid waste.

    • Aqueous Solutions : Carefully pour aqueous solutions containing the compound into the designated liquid waste container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]

  • Storage :

    • Securely cap the waste container immediately after adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Crucially, ensure the container is stored in secondary containment and segregated from incompatible materials, specifically strong bases and oxidizing agents. [1]

  • Final Disposal :

    • Once the container is full or has been in the SAA for the maximum allowed time (per your institution's and EPA's guidelines, often 12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]

    • Disposal must be conducted through an approved hazardous waste disposal plant.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.[8]

  • Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS immediately.

  • Control the Hazard : If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE (double-gloving is recommended).

    • Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels initially on a liquid spill.

  • Neutralize and Absorb :

    • For acidic spills, cautiously neutralize the substance with a weak base such as sodium bicarbonate or soda ash.[9] Apply the neutralizer from the outside edge of the spill inwards.

    • Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8).

    • Once neutralized, absorb the material with an inert absorbent.

  • Clean and Decontaminate :

    • Carefully scoop the absorbed material into a designated hazardous waste container.[10]

    • Wipe the spill area with soap and water.[11]

    • Place all cleanup materials (gloves, absorbent pads, etc.) into the hazardous waste container.

  • Report : Report the incident to your supervisor and EHS, as per your institution's policy.[12]

By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure that your critical research and development activities are conducted with the highest standards of safety and regulatory compliance.

References

  • Chemsrc. (2025). 6-Heptynoic acid | CAS#:30964-00-2. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.253 - Oxygen-fuel gas welding and cutting. [Link]

  • GV Health. (2022). Chemical Spills: How to safely contain & remove. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.102 - Acetylene. [Link]

  • ResearchGate. (2019). Disposal of amino acid nitrogen. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Reading. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Sustainability Area. (n.d.). Amino Acid Recycling. [Link]

  • Centro de Investigaciones Biológicas (CIB - CSIC). (n.d.). Sample Considerations. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • YouTube. (2025). Acetylene Safety. [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Britannica. (2026). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (s)-2-Amino-6-heptynoic Acid: Essential Safety and Operational Protocols

Hazard Assessment and Chemical Profile (s)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid incorporating a terminal alkyne group, making it a valuable building block in medicinal chemistry and chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

(s)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid incorporating a terminal alkyne group, making it a valuable building block in medicinal chemistry and chemical biology. While the amino group modulates the molecule's overall properties, the carboxylic acid moiety dictates its primary hazard classification. The closest structural analog with comprehensive safety data, 6-Heptynoic acid, is classified as a corrosive material.[1][2][3]

The primary routes of exposure in a laboratory setting are dermal contact, ocular exposure, and inhalation of airborne powder.[4] Ingestion is also a potential route of exposure. The toxicological properties of (s)-2-Amino-6-heptynoic acid have not been fully investigated, reinforcing the need for cautious handling and the assumption that it may be destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[5]

Table 1: GHS Hazard Profile based on 6-Heptynoic Acid

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage[1][3]

This table is based on aggregated GHS information for the structural analog 6-Heptynoic acid (CAS 30964-00-2).

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all handling operations involving (s)-2-Amino-6-heptynoic acid.

Table 2: PPE Requirements and Specifications

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene Gloves: Provide an effective barrier against corrosive acids. Double Gloving: Recommended when handling the neat compound or concentrated solutions to provide an additional layer of protection.[6] Inspect gloves for any signs of degradation or perforation before each use.[7]
Eyes Safety GogglesChemical Splash Goggles: Must be worn at all times. They provide a complete seal around the eyes, offering superior protection against splashes and airborne powder compared to standard safety glasses.[7][8]
Face Face ShieldTo be used in conjunction with safety goggles. A face shield is required when there is a significant risk of splashing, such as when transferring larger volumes (>50 mL) of solutions or during initial dissolution of the solid.[9][10]
Body Laboratory CoatA flame-resistant lab coat with full-length sleeves is required to protect the skin from accidental contact.[7] Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood. An N95 dust mask or a half-mask respirator with appropriate acid gas/particulate cartridges should be used based on the risk assessment. All work with the solid should ideally be performed within a fume hood to minimize inhalation risk.[2][7]
Feet Closed-toe ShoesFull-coverage, chemical-resistant shoes are mandatory to protect against spills.[8]

Operational and Handling Plan

A systematic approach to handling ensures both personal safety and experimental integrity. Always work within a designated area and have a spill kit readily accessible.[11][12]

Workspace Preparation
  • Work Area Designation: All handling of solid (s)-2-Amino-6-heptynoic acid and preparation of stock solutions must be conducted within a certified chemical fume hood.[2]

  • Surface Protection: Cover the work surface within the fume hood with absorbent, plastic-backed bench paper. This will contain minor spills and simplify cleanup.[11]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, waste containers) is inside the fume hood before introducing the chemical.

PPE Donning and Doffing Protocol

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Workspace Exit) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Face Shield (if required) D2->D3 D4 4. Respirator (if required) D3->D4 D5 5. Gloves (Inner) D4->D5 D6 6. Gloves (Outer) D5->D6 F1 1. Gloves (Outer) F2 2. Lab Coat F1->F2 F3 3. Face Shield F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Gloves (Inner) F4->F5 F6 6. Respirator F5->F6 F7 7. Wash Hands Thoroughly F6->F7

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Procedures

A. Weighing the Solid Compound:

  • Place an analytical balance or weighing station inside the chemical fume hood.

  • Use a weigh boat to prevent contamination of the balance pan.[11]

  • Keep the container of (s)-2-Amino-6-heptynoic acid closed as much as possible.

  • Use a clean spatula to transfer small increments of the powder to the weigh boat. Avoid scooping large amounts that could become airborne.[11]

  • Once the desired mass is obtained, securely cap the source container immediately.

  • Proceed with the dissolution or downstream application within the fume hood.

B. Preparing Solutions:

  • When dissolving, add the solvent to the vessel containing the weighed solid.

  • If dissolving an acid, always be prepared for a potential exothermic reaction, though this is less likely with this specific compound in common organic solvents. For aqueous solutions, never add water to acid; always add the acid slowly to water.[12]

  • Ensure the vessel is appropriately sized to prevent splashing during mixing.

Decontamination
  • Wipe down the work surface, exterior of any containers, and equipment used with a suitable decontaminant (e.g., 70% ethanol), followed by water.

  • Dispose of the contaminated bench paper and wipes in the solid hazardous waste container.[11]

Emergency Procedures

Be prepared for accidents before they happen. [13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a larger spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Improper disposal of hazardous waste is a serious regulatory and safety violation.[9] All waste generated from handling (s)-2-Amino-6-heptynoic acid must be treated as hazardous.

Waste Segregation
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, bench paper, and used absorbent from spill cleanups, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing (s)-2-Amino-6-heptynoic acid should be collected in a dedicated, labeled hazardous waste container. Do not mix incompatible waste streams.[16]

Aqueous Waste Neutralization Protocol

For dilute aqueous solutions, neutralization may be an appropriate step before collection, if permitted by your institution's EHS guidelines.

  • Work in a Fume Hood: Always perform neutralization in a fume hood.

  • Dilute: Ensure the acidic solution is diluted by slowly adding it to a large volume of ice-cold water.

  • Prepare Base: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Neutralize: Slowly add the base solution to the diluted acidic waste with constant stirring. Monitor the pH.

  • Target pH: Adjust the pH to a neutral range (typically 6-8), as specified by your local wastewater regulations.

  • Collection: Pour the neutralized solution into the designated aqueous hazardous waste container.

Disposal_Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsAqueous Is the waste aqueous? IsSolid->IsAqueous No (Liquid) SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes OrganicWaste Collect in Labeled Organic Liquid Waste Container IsAqueous->OrganicWaste No (Organic) Neutralize Neutralize per Protocol (if allowed by EHS) IsAqueous->Neutralize Yes AqueousWaste Collect in Labeled Aqueous Liquid Waste Container Neutralize->AqueousWaste

Caption: Decision workflow for waste disposal.

Final Mandate: Always consult your institution's specific waste disposal guidelines. The procedures outlined here are for general guidance and may need to be adapted to comply with local regulations.

References

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved January 24, 2026, from [Link]

  • University of California, Irvine EHS. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 6-Heptynoic acid. Retrieved January 24, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved January 24, 2026, from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 24, 2026, from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved January 24, 2026, from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved January 24, 2026, from [Link]

  • National Science Teachers Association. (2023, September 15). Biological/Chemical Waste Management. Retrieved January 24, 2026, from [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved January 24, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved January 24, 2026, from [Link]

Sources

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